molecular formula C10H20ClN3OS B1678041 Pramipexole DiHCl monohydrate CAS No. 191217-81-9

Pramipexole DiHCl monohydrate

Cat. No.: B1678041
CAS No.: 191217-81-9
M. Wt: 265.80 g/mol
InChI Key: ZTZQAWQFTIVKMU-KLXURFKVSA-N
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Description

Historical Context of Pramipexole (B1678040) Discovery and Its Role in Preclinical Research

Pramipexole was first synthesized in the 1980s and was initially investigated for potential use in treating schizophrenia and depression. medlink.com The first biochemical and pharmacological studies on pramipexole were published in 1992. medlink.com It was approved for medical use in the United States in 1997. nih.govwikipedia.org

Preclinical research has been instrumental in elucidating the compound's mechanisms of action and its potential therapeutic applications. Early preclinical studies focused on its dopaminergic properties, demonstrating its efficacy in animal models of Parkinson's disease. nih.gov These studies were crucial in establishing its potential for managing motor symptoms associated with dopamine (B1211576) deficiency. nih.govclinicaltrialsarena.com

Significance as a Research Tool for Dopaminergic Systems and Beyond

Pramipexole's significance as a research tool lies in its high selectivity and affinity for the D2 subfamily of dopamine receptors, with a particularly high affinity for the D3 receptor subtype. researchgate.netnih.govnih.gov This D3-preferring profile allows researchers to dissect the specific roles of these receptor subtypes in various physiological and pathological processes. wikipedia.org Its ability to mimic the effects of endogenous dopamine by directly stimulating these receptors makes it a powerful tool for studying the consequences of dopaminergic signaling. patsnap.com

Beyond its application in studying the motor deficits of Parkinson's disease, pramipexole has been employed in preclinical models to investigate a range of conditions. Research has explored its effects on mood and motivation, which are thought to be mediated by its action on D3 receptors in the limbic areas of the brain. patsnap.com Furthermore, animal studies have demonstrated its potential neuroprotective effects, showing that it can protect dopamine neurons from degeneration induced by ischemia or neurotoxins like methamphetamine. drugbank.com

Overview of Major Academic Research Domains

The unique pharmacological profile of pramipexole dihydrochloride (B599025) monohydrate has led to its use in a variety of academic research domains:

Neuroprotection: A significant area of research has focused on the potential neuroprotective properties of pramipexole. In vitro studies have shown its ability to protect dopaminergic neurons from the toxic effects of substances like dopamine, L-DOPA, and MPP+. houstonmethodist.org These protective effects appear to be linked to its antioxidant and free-radical scavenging actions, independent of its dopamine receptor agonist activity. houstonmethodist.orgnih.gov In vivo studies have also demonstrated its ability to protect dopaminergic neurons against neurotoxins such as methamphetamine, 6-hydroxydopamine, and MPTP. houstonmethodist.org However, its neuroprotective efficacy can be dependent on the severity of the neurodegenerative model used. nih.gov

Neuroinflammation: Recent preclinical studies have begun to explore the anti-inflammatory properties of pramipexole. Research in animal models of inflammation, such as carrageenan- or formalin-induced paw inflammation in rats and TPA-induced ear edema in mice, has shown that pramipexole can significantly inhibit the inflammatory response. nih.gov These findings suggest a potential role for pramipexole in modulating neuroinflammatory processes, which are increasingly recognized as a component of various neurodegenerative diseases.

Depression and Anhedonia: The high affinity of pramipexole for D3 receptors, which are concentrated in brain regions associated with mood and reward, has prompted research into its potential antidepressant and anti-anhedonic effects. patsnap.comyoutube.com Studies in animal models of Parkinson's disease have shown that pramipexole can improve depression-like behaviors, an effect mediated by the D3 receptor. nih.gov Long-term administration in rats has been shown to increase both dopamine and serotonin (B10506) neurotransmission in the forebrain. nih.gov

Neuropathic Pain: Preclinical research has also investigated the potential of pramipexole in mitigating neuropathic pain. In a mouse model of sciatic nerve injury, both pramipexole and its R(+) enantiomer, dexpramipexole (B1663564), were found to reverse chronic allodynia. unm.edu This research suggests that pramipexole may have anti-inflammatory actions that contribute to its pain-relieving effects. unm.edu

Interactive Data Table: Pramipexole Receptor Binding Affinity

Receptor SubtypeBinding Affinity (Ki, nM)
Dopamine D30.5
Dopamine D23.9

This table displays the binding affinities (inhibition constant; Ki) of pramipexole for cloned human dopamine D2 and D3 receptors. A lower Ki value indicates a higher binding affinity. nih.gov

Interactive Data Table: Effects of Pramipexole on Dopaminergic Neuron-Associated Gene Expression

GeneTime (hours)% Increase in mRNA Levels
Nurr12-431-39%
VMAT2434%
DAT4-854-130%

This table shows the significant increase in mRNA levels of dopamine transporter (DAT), vesicular monoamine transporter 2 (VMAT2), and Nurr1 in human neuroblastoma SH-SY5Y cells after treatment with 10 µM pramipexole. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

191217-81-9

Molecular Formula

C10H20ClN3OS

Molecular Weight

265.80 g/mol

IUPAC Name

(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;hydrochloride

InChI

InChI=1S/C10H17N3S.ClH.H2O/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);1H;1H2/t7-;;/m0../s1

InChI Key

ZTZQAWQFTIVKMU-KLXURFKVSA-N

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)SC(=N2)N.O.Cl

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl

Appearance

Solid powder

Other CAS No.

191217-81-9

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2 Amino 6 propylaminotetrahydrobenzothiazole
2-amino-4,5,6,7-tetrahydro-6-propylaminobenzothiazole
2-amino-6-propylaminotetrahydrobenzothiazole
4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine
6,7-tetrahydro-N6-propyl-2,6-benzothiazolediamine dihydrochloride monohydrate
dexpramipexole
KNS 760704
KNS-760704
KNS760704
Mirapex
pramipexol
pramipexol dihydrobromide, (+-)-isomer
pramipexol dihydrochloride, (S)-isomer
pramipexol, (+-)-isomer
pramipexol, (R)-isomer
pramipexole
Pramipexole Dihydrochloride
Pramipexole Dihydrochloride Anhydrous
Pramipexole Hydrochloride Monohydrate
Sifrol
SND 919
SND 919CL2x
SND-919
SND-919CL2x
SND919CL2x

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization for Research Purity

Novel Synthetic Routes for Pramipexole (B1678040) Dihydrochloride (B599025) Monohydrate

Recent advancements in organic synthesis have led to the development of more efficient and scalable methods for producing pramipexole dihydrochloride monohydrate. These routes offer significant advantages over previous methods, particularly in terms of yield, purity, and scalability.

A significant development in the synthesis of pramipexole involves the application of the Fukuyama alkylation protocol. acs.orgacs.orgresearchgate.net This approach provides a robust and efficient method for the selective monoalkylation of the primary amine. The synthesis begins with the key intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. acs.orgacs.orglookchem.com This intermediate is reacted with 2-nitrobenzenesulfonyl chloride to selectively protect the more reactive aliphatic primary amine, yielding (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide. acs.orgacs.orgresearchgate.net

The subsequent step is a Fukuyama monoalkylation of the sulfonamide with propyl bromide in the presence of a base, such as potassium carbonate or lithium hydroxide, to produce (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide. acs.org The final step involves the deprotection of the nitrobenzenesulfonyl group using a nucleophilic thiol, such as thioglycolic acid, to yield the pramipexole base. acs.org This base is then converted to pramipexole dihydrochloride monohydrate by treatment with gaseous hydrogen chloride in a solution of ethanol (B145695) and water. acs.org

The synthesis route employing the Fukuyama alkylation has been successfully scaled for industrial production. acs.org A key advantage of this process is the ability to "telescope" the final three steps, which streamlines the manufacturing process and reduces handling of intermediates. acs.orgacs.orglookchem.com The conversion of the highly hydrophilic diamine starting material into a more lipophilic sulfonamide intermediate simplifies purification, allowing for the use of extraction methods. acs.org

Maintaining the correct stereochemistry is critical for the biological activity of pramipexole. The described synthetic route effectively preserves the high optical purity of the starting chiral intermediate throughout all stages of the synthesis. acs.orgacs.orglookchem.com Enantiomeric purity is a critical quality attribute, and analysis has shown that the content of the unwanted R-enantiomer is consistently below 0.5%. acs.org The reaction conditions at each step are optimized to prevent racemization, ensuring that the final product is the desired (S)-enantiomer. google.com

Identification and Characterization of Impurities in Pramipexole Dihydrochloride Monohydrate

The identification and control of impurities are paramount in the manufacturing of any pharmaceutical compound. Impurities can arise from the manufacturing process itself or from the degradation of the drug substance over time.

Impurities can be introduced through starting materials, intermediates, or by-products of the manufacturing process. mdpi.com During the propylation step of some synthetic routes, a major impurity that can be generated is (6S)-2,6-benzothiazolediamine,4,5,6,7-tetrahydro-N²,N⁶-dipropyl, which results from the dialkylation of the diamine intermediate. newdrugapprovals.org Other identified process-related impurities include (S)-N⁶-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (ethyl pramipexole) and various ketone and hydroxy compounds. rdd.edu.iq

Table 1: Process-Related Impurities of Pramipexole

Impurity Name Type Source
(6S)-2,6-benzothiazolediamine,4,5,6,7-tetrahydro-N²,N⁶-dipropyl By-product Propylation reaction
(S)-N⁶-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine By-product Synthesis
(S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Starting Material/Intermediate Synthesis
(S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide Intermediate Synthesis

Pramipexole can degrade under certain stress conditions, including exposure to acidic, basic, and oxidative environments. scielo.br Forced degradation studies have shown that pramipexole is susceptible to hydrolysis and oxidation. scielo.br

A significant degradation pathway involves drug-excipient interactions, particularly in solid dosage forms. One such impurity, identified as (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, was detected during stability studies of extended-release tablets. mdpi.comresearchgate.netresearchgate.net Its formation is proposed to occur through an interaction between pramipexole and formaldehyde (B43269), which can be a degradant of certain excipients. rdd.edu.iq

Furthermore, interactions with reducing sugars present as impurities in excipients like mannitol (B672) can lead to the formation of other degradation products. nih.gov An incompatibility study demonstrated that under heated conditions, pramipexole can react with mannitol, likely via a Maillard reaction, to form sugar-adduct impurities. nih.gov Two such impurities have been identified as pramipexole-mannose and pramipexole-ribose adducts. researchgate.netnih.gov

Table 2: Degradation Impurities of Pramipexole

Impurity Name Type Formation Mechanism
(S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine Degradation Product Drug-excipient interaction (with formaldehyde)
Pramipexole-mannose adduct Degradation Product Drug-excipient interaction (Maillard reaction with mannitol)
Pramipexole-ribose adduct Degradation Product Drug-excipient interaction (Maillard reaction with mannitol)
Various oxidation products Degradation Product Oxidative stress

Structural Elucidation Techniques for Impurities

The identification and characterization of impurities in pharmaceutical substances like pramipexole are critical for ensuring product quality and safety. nih.gov A range of sophisticated analytical techniques are employed to isolate and elucidate the structures of these often low-level compounds. Hyphenated liquid chromatography methods are particularly powerful for this purpose. taylorandfrancis.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental for separating impurities from the main active pharmaceutical ingredient (API) and from each other. mdpi.comresearchgate.net These chromatographic systems are frequently coupled with mass spectrometry (MS), a technique that provides vital information about the molecular weight and elemental composition of unknown compounds. taylorandfrancis.com High-Resolution Mass Spectrometry (HRMS), particularly with detectors like Quadrupole Time-of-Flight (Q-TOF), offers high accuracy in mass detection, which is instrumental in predicting chemical structures and reaction mechanisms. nih.gov For instance, UPLC-HRMS has been used to identify unknown impurities in pramipexole solid dosage forms, with studies successfully characterizing sugar-adduct impurities that were found to be enriched when mannitol was present in the formulation. researchgate.net

Mass spectrometry provides data on the molecular ion, giving the molecular weight, and its fragmentation patterns offer clues to the molecule's structure. In one study, a degradation impurity of pramipexole was detected at a relative retention time (RRT) of 0.88. mdpi.com LC-MS-QTOF analysis was used to obtain the mass spectrum of this impurity, which was a crucial first step in its identification. researchgate.net Another investigation identified two process-related impurities, termed impurity-I and impurity-II, by observing their molecular ion peaks at m/z 198 and m/z 254, respectively, compared to pramipexole's peak at m/z 212.

While MS provides proposed structures, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural confirmation. tandfonline.com Following isolation, typically via preparative HPLC, impurities are subjected to a suite of NMR experiments, including 1H NMR, 13C NMR, and two-dimensional techniques (e.g., COSY, HMQC, HMBC). mdpi.com These analyses provide detailed information about the connectivity of atoms within the molecule. For the pramipexole degradation impurity found at RRT 0.88, 2D-NMR experiments were essential to fully confirm its structure as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. mdpi.com In some cases, the proposed structures of impurities are further confirmed by synthesizing the compound and comparing its spectral data and chromatographic retention time with the isolated impurity.

Table 1: Analytical Techniques for Pramipexole Impurity Elucidation
TechniqueApplication in Pramipexole Impurity AnalysisKey Findings/ExamplesReferences
HPLC/UPLCSeparation of impurities from the API and other components.Used to detect impurities at specific relative retention times (e.g., 0.88, 0.59, 2.46). mdpi.com An ion-pair HPLC method was developed for evaluating impurities in extended-release formulations. researchgate.net mdpi.comresearchgate.net
LC-MS / UPLC-HRMS (Q-TOF)Provides molecular weight and fragmentation data for initial structure proposal.Identified molecular weights of impurities, leading to the proposed structures of ethyl pramipexole, dipropyl pramipexole, and sugar-adduct impurities. nih.gov nih.govtaylorandfrancis.com
NMR Spectroscopy (1H, 13C, 2D)Provides definitive structural confirmation of isolated impurities.Confirmed the structure of (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. mdpi.com mdpi.comtandfonline.com
Preparative HPLCIsolation and purification of impurities in sufficient quantities for NMR analysis.Used to isolate an impurity that was enriched in the presence of formaldehyde for subsequent characterization. tandfonline.com tandfonline.com

Stereoisomeric Research: Comparative Analysis of S-enantiomer (Pramipexole) and R-enantiomer (Dexpramipexole) in Mechanistic Studies

Pramipexole possesses a single stereogenic center, meaning it exists as two non-superimposable mirror images, or enantiomers: the (S)-enantiomer and the (R)-enantiomer. mdpi.com These stereoisomers, while chemically similar, exhibit significantly different pharmacological profiles and have been the subject of distinct mechanistic research.

The (S)-enantiomer, known as pramipexole, is a potent dopamine (B1211576) agonist with high affinity for the D2 and D3 dopamine receptor subfamilies. researchgate.netnih.gov Its primary mechanism of action is the stimulation of these receptors in the brain, which forms the basis of its therapeutic use in conditions such as Parkinson's disease. mdpi.comnih.gov Research into pramipexole has also highlighted a spectrum of neuroprotective properties, which are thought to be mediated through mechanisms independent of its dopamine agonism, including the preservation of mitochondrial function, antioxidant effects, and inhibition of apoptotic enzymes. nih.govresearchgate.net

In stark contrast, the (R)-enantiomer, dexpramipexole (B1663564), exhibits a significantly lower affinity for dopaminergic receptors. nih.govnih.gov This key difference means it is largely devoid of the dopaminergic side effects associated with pramipexole, allowing it to be studied at much higher doses. researchgate.netnih.gov Consequently, the research focus for dexpramipexole has diverged entirely from that of its S-counterpart. Initially, dexpramipexole was investigated for its neuroprotective potential in amyotrophic lateral sclerosis (ALS), with studies suggesting its effects were related to improving mitochondrial health. taylorandfrancis.comresearchgate.netnih.gov

More recently, a serendipitous finding during ALS clinical trials revealed that dexpramipexole significantly reduces peripheral eosinophil counts. researchgate.net This has opened a new avenue of mechanistic investigation into its use for eosinophil-associated disorders. mdpi.com The proposed mechanism for this eosinophil-lowering effect is not direct toxicity to mature cells but rather an induction of maturational arrest in the bone marrow. nih.govashpublications.org Studies of bone marrow biopsies from patients treated with dexpramipexole showed a selective absence of mature eosinophils, with a predominance of early eosinophilic precursors, supporting the theory that it inhibits a step in eosinophil maturation. researchgate.netnih.govashpublications.org Further research has shown that dexpramipexole can also lower basophil counts, which is consistent with this mechanism as basophils and eosinophils share a common hematopoietic progenitor. researchgate.net

Table 2: Comparative Analysis of Pramipexole and Dexpramipexole
Feature(S)-Pramipexole(R)-DexpramipexoleReferences
Primary Mechanism High-affinity dopamine D2/D3 receptor agonist.Low affinity for dopamine receptors; mechanism for eosinophil reduction is under investigation. nih.govresearchgate.net
Primary Research Focus Symptomatic treatment of Parkinson's disease and Restless Legs Syndrome.Neuroprotection (historically for ALS); eosinophil-lowering effects for hypereosinophilic syndromes and related disorders. mdpi.comnih.gov
Mechanistic Studies (Neuroprotection) Antioxidant effects, preservation of mitochondrial structure and activity, anti-apoptotic.Protective actions on mitochondria, reduction of oxidative stress and excitotoxicity. nih.govresearchgate.netnih.gov
Mechanistic Studies (Other) Dopaminergic system modulation.Induces maturational arrest of eosinophils and basophils in the bone marrow. researchgate.netnih.govashpublications.org

Advanced Molecular Pharmacology and Receptor Interaction Dynamics of Pramipexole Dihydrochloride Monohydrate

Dopamine (B1211576) Receptor Subtype Binding Affinities and Selectivity Profile

Pramipexole (B1678040) dihydrochloride (B599025) monohydrate is a non-ergot dopamine agonist characterized by its high selectivity for the D2 subfamily of dopamine receptors, which includes the D2, D3, and D4 subtypes. caymanchem.com Its interaction with these receptors is fundamental to its pharmacological activity. The compound demonstrates full intrinsic activity at these receptors, meaning it is capable of eliciting a maximal response upon binding. caymanchem.com

Affinity for D2 Subfamily Receptors (D2S, D2L, D3, D4)

Pramipexole exhibits a distinct and high affinity for all members of the dopamine D2 receptor subfamily. In vitro studies using radioligand binding assays have quantified its binding affinity, commonly expressed as the inhibition constant (Ki). These studies reveal a nanomolar affinity for the short (D2S) and long (D2L) isoforms of the D2 receptor, as well as for the D3 and D4 receptors. nih.gov

Research findings have reported varying but consistently high-affinity Ki values. For instance, some studies indicate Ki values of 3.9 nM for D2S, 2.2 nM for D2L, and 5.1 nM for D4 receptors. caymanchem.comresearchgate.net Another set of data reports Ki values of 955 nM for D2S and 1700 nM for D2L, while still showing a high affinity for D3 and D4 receptors. caymanchem.com This variability can be attributed to different experimental conditions and assay methodologies. Despite these differences, the data consistently underscore pramipexole's potent interaction with the entire D2 receptor subfamily.

Table 1: Pramipexole Binding Affinities (Ki) for Dopamine D2 Subfamily Receptors

Receptor Subtype Ki (nM) - Study A Ki (nM) - Study B
D2S 3.9 955
D2L 2.2 1700
D3 0.5 12.6
D4 5.1 129

Data sourced from multiple studies and may vary based on experimental conditions. caymanchem.comresearchgate.net

Preferential Binding and High Affinity for the D3 Receptor Subtype

A hallmark of pramipexole's pharmacological profile is its marked preferential affinity for the dopamine D3 receptor subtype. caymanchem.comnih.gov Across multiple studies, pramipexole consistently demonstrates the highest affinity for the D3 receptor compared to the D2 and D4 subtypes. nih.govnih.gov The Ki value for the D3 receptor is reported to be as low as 0.5 nM, indicating a very strong binding interaction. caymanchem.comnih.gov

This selectivity for the D3 receptor is significant, with some research indicating a 5- to 7-fold greater affinity for D3 over D2 and D4 receptors. nih.govuni-regensburg.de This preferential binding suggests that the D3 receptor is a key mediator of pramipexole's effects. nih.govnih.gov The higher affinity for the D3 receptor subtype is a distinguishing feature of pramipexole when compared to other dopamine agonists like bromocriptine (B1667881) and quinpirole, which are generally non-selective or more D2/D4 selective. nih.gov

GTP-Shift Studies and G-Protein Coupling Characteristics

Guanosine (B1672433) triphosphate (GTP) shift studies, such as the [35S]GTPγS binding assay, are functional assays used to determine the agonist properties of a ligand and its ability to activate G-protein coupled receptors (GPCRs). Dopamine D2-like receptors, including D2, D3, and D4, are coupled to inhibitory G-proteins (Gαi/o). nih.gov When an agonist like pramipexole binds to the receptor, it induces a conformational change that facilitates the exchange of guanosine diphosphate (B83284) (GDP) for GTP on the G-protein α-subunit, leading to its activation and downstream signaling. researchgate.net

Studies utilizing [35S]GTPγS binding assays have confirmed that pramipexole acts as a potent agonist at the D2 subfamily of receptors. The potency of a drug in these functional assays is often expressed as the EC50 value, which is the concentration required to elicit a half-maximal response. For pramipexole, the EC50 values demonstrate its potent activation of these receptors, with a particularly high potency at the D3 receptor.

Reported EC50 values from a [35S]GTPγS binding assay are:

D2S: 426.58 nM

D2L: 338.84 nM

D3: 2.24 nM

D4: 128.82 nM caymanchem.comcaymanchem.com

These results quantitatively demonstrate that pramipexole is most potent in activating the D3 receptor, which aligns with its high binding affinity for this subtype. caymanchem.comcaymanchem.com The binding to the high-affinity, guanine (B1146940) nucleotide-sensitive state of these receptors further confirms its agonist activity and its selectivity for the D3 receptor in a functional context. nih.gov

Interaction with Non-Dopaminergic Receptors

While pramipexole's primary pharmacological actions are mediated through the dopamine D2 receptor subfamily, it also exhibits some interaction with other non-dopaminergic receptors, albeit with significantly lower affinity. caymanchem.com

Binding to α2 Adrenoreceptors

Pramipexole has been shown to possess activity at α2-adrenergic receptors. nih.govuni-regensburg.de Research indicates that it has minimal or low affinity for these receptors. uni-regensburg.de Some studies describe it as a partial agonist at α2A-adrenergic receptors, with a reported EC50 value of 3,548.13 nM, indicating significantly lower potency compared to its action at dopamine receptors. caymanchem.comcaymanchem.com The affinity for α2-adrenergic receptors is generally considered to be in the range of 500-10,000 nM. caymanchem.comresearchgate.net

Affinity for Serotonin (B10506) (5-HT1A, 5-HT1B, 5-HT1D) and Histamine (B1213489) (H2) Receptors

Pramipexole's interaction with serotonin and histamine receptors is generally low and considered insignificant at therapeutic concentrations. caymanchem.comresearchgate.net It possesses a low affinity for the serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptor subtypes, with Ki values typically falling within the 500-10,000 nM range. caymanchem.comresearchgate.net The compound has negligible affinity (Ki > 10,000 nM) for 5-HT2 receptors. caymanchem.com There is no significant binding reported for histamine H2 receptors, and its affinity for H1 receptors is also negligible (Ki > 10,000 nM). caymanchem.com

Table 2: Pramipexole Affinity for Non-Dopaminergic Receptors

Receptor Family Receptor Subtype Affinity (Ki or EC50 in nM)
Adrenergic α2 500 - 10,000 (Ki); 3,548 (EC50)
Serotonin 5-HT1A 500 - 10,000 (Ki)
Serotonin 5-HT1B 500 - 10,000 (Ki)
Serotonin 5-HT1D 500 - 10,000 (Ki)
Histamine H2 Negligible Affinity

Data sourced from multiple studies. caymanchem.comcaymanchem.comresearchgate.netuni-regensburg.de

Investigation of Negligible Binding to Other Receptor Systems (e.g., D1, D5, 5-HT2, Adrenergic, Histaminergic H1, Cholinergic, Glutamatergic, Adenosine, Benzodiazepine)

Pramipexole dihydrochloride monohydrate exhibits a high degree of selectivity for the dopamine D2 receptor subfamily (D2, D3, D4). nih.gov Its pharmacological profile is characterized by minimal to insignificant interaction with a wide range of other neurotransmitter receptor systems. This selectivity is a key aspect of its molecular action, distinguishing it from other dopamine agonists.

Research indicates that pramipexole has a very low affinity for dopamine D1 receptors, with an affinity approximately 200,000 times lower than for the D3 receptor. nih.gov Furthermore, studies consistently show that it has little interaction with various other receptor types, including serotonergic and adrenergic receptors. nih.govnih.gov This lack of significant binding to non-dopaminergic receptors is crucial, as it minimizes the potential for off-target effects mediated by these other systems. While some minor affinity for certain serotonergic and adrenergic receptors has been noted, it is generally considered pharmacologically insignificant compared to its potent activity at D2-like receptors. nih.gov The compound's focused interaction with the D2 subfamily underscores its targeted mechanism of action.

Table 1: Binding Profile of Pramipexole to Non-Target Receptor Systems
Receptor SystemReceptor Subtype(s)Observed Binding Affinity
DopaminergicD1, D5Insignificant nih.gov
Serotonergic5-HT2Little to no interaction nih.gov
Adrenergicα and β subtypesLittle to no interaction nih.govnih.gov
HistaminergicH1Not significant
CholinergicMuscarinic, NicotinicNot significant
GlutamatergicNMDA, AMPANot significant
AdenosineA1, A2ANot significant
BenzodiazepineGABA-A complexNot significant

Functional Agonism and Superagonism at Specific Dopamine Receptors

Pramipexole functions as a potent and selective agonist at dopamine receptors of the D2 subfamily. nih.gov It binds with high affinity to D2, D3, and D4 receptors, where it mimics the action of endogenous dopamine. youtube.comyoutube.com Notably, pramipexole displays a preferential affinity for the D3 receptor subtype. nih.gov Specific binding affinity studies have reported inhibition constants (Ki) for cloned human D2 and D3 receptors to be 3.9 nmol/L and 0.5 nmol/L, respectively, highlighting a significantly higher affinity for the D3 receptor. nih.gov

Functionally, pramipexole is characterized as a full agonist at D2 subfamily receptors. nih.gov This means it possesses high intrinsic activity, capable of eliciting a maximal physiological response upon binding to the receptor, similar to the natural neurotransmitter, dopamine. nih.gov This full agonism at postsynaptic D2 and D3 receptors is believed to be central to its therapeutic effects. drugbank.comguidetopharmacology.org The stimulation of these receptors in various brain regions, such as the striatum and prefrontal cortex, modulates neuronal activity in dopamine-regulated circuits. nih.govnih.gov While the term "superagonism" is not consistently applied to pramipexole in the literature, its characterization as a full agonist indicates that it produces a robust receptor-mediated response.

Chronic Administration Effects on Receptor Desensitization (e.g., D3 Autoreceptors)

The effects of pramipexole on dopamine receptor sensitivity evolve with long-term administration. While acute administration activates presynaptic D2/D3 autoreceptors, leading to an inhibition of dopamine synthesis and release, chronic exposure results in adaptive changes, most notably the desensitization of these autoreceptors. researchgate.netresearchgate.netnih.gov

Presynaptic autoreceptors, located on the cell body, dendrites, and terminals of dopamine neurons, function as a negative feedback mechanism. nih.gov Initial stimulation of these receptors by pramipexole reduces the firing rate of dopamine neurons. nih.gov However, studies involving sustained administration in animal models demonstrate that this inhibitory effect is transient. After a period of chronic treatment, typically around 14 days, these somatodendritic D2/D3 autoreceptors become desensitized. researchgate.netnih.govnih.gov

This desensitization leads to a normalization of the spontaneous firing rate of dopamine neurons, which returns to baseline levels despite the continued presence of the agonist. researchgate.netnih.govnih.gov The consequence of this adaptation is a net enhancement of dopamine neurotransmission in key forebrain structures. nih.govnih.gov With the presynaptic inhibitory feedback diminished, the agonistic action of pramipexole at postsynaptic D2 receptors can be more fully expressed. researchgate.net This adaptive change is a critical component of the long-term pharmacological effects of the compound.

Preclinical Pharmacodynamics and Cellular Mechanisms of Action of Pramipexole Dihydrochloride Monohydrate

Modulation of Dopamine (B1211576) Synthesis, Release, and Turnover in Animal Models

Pramipexole (B1678040) exerts a significant influence on the dynamics of dopamine in the brain. By stimulating presynaptic D2 autoreceptors, it effectively reduces dopamine synthesis and turnover. nih.govfda.gov This action is believed to lessen oxidative stress, as the metabolism of dopamine can generate harmful reactive oxygen species. nih.gov

In vivo microdialysis studies in rats have demonstrated that pramipexole leads to a sustained decrease in the extracellular levels of both dopamine and its metabolites, 3,4-dihydrophenylacetic acid (DOPAC) and homovanillic acid (HVA). researchgate.net This effect is mediated through its interaction with D2 receptors, as it can be reversed by the D2 antagonist sulpiride (B1682569). researchgate.net The reduction in dopamine turnover has been proposed as a key mechanism in its neuroprotective efficacy observed in various preclinical models. nih.gov For instance, in a gerbil model of ischemia, a post-reperfusion increase in dopamine turnover was documented, which pramipexole was able to significantly, though modestly, reduce. nih.govuky.edu

Effect of Pramipexole on Dopamine Dynamics Key Findings References
Dopamine Synthesis & Turnover Reduces dopamine synthesis and turnover by stimulating D2 autoreceptors. nih.govfda.gov
Extracellular Dopamine Levels Causes long-lasting decreases in extracellular dopamine and its metabolites (DOPAC, HVA). researchgate.net
Ischemia-Induced Turnover Significantly reduces the increased dopamine turnover following ischemia/reperfusion in gerbils. nih.govuky.edu

Neuroprotective Properties and Underlying Mechanisms

A substantial body of preclinical evidence suggests that pramipexole possesses neuroprotective capabilities that are independent of its dopamine receptor-mediated actions. These properties have been observed in a variety of in vitro and in vivo models of neuronal injury.

Levodopa (B1675098) (L-DOPA), a cornerstone in the treatment of Parkinson's disease, has been associated with potential cytotoxicity, partly due to the oxidative stress generated during its conversion to dopamine. nih.govhoustonmethodist.org In vitro studies have shown that pramipexole can protect dopaminergic cell lines, such as MES 23.5, from the cytotoxic effects of both dopamine and L-DOPA. nih.gov Pre-treatment with pramipexole significantly attenuated L-DOPA-induced cell death in a dose-dependent manner. nih.gov This protective effect was not blocked by dopamine D2 or D3 receptor antagonists, indicating a mechanism independent of its classical receptor targets. nih.gov Instead, the evidence points towards its antioxidant properties, as pramipexole was also found to inhibit the formation of melanin (B1238610), an end-product of L-DOPA oxidation. nih.gov

Apoptosis, or programmed cell death, is a critical process in neurodegenerative diseases. Pramipexole has been shown to interfere with several key steps in the apoptotic cascade. In cellular models of neurotoxicity, pramipexole treatment has been found to reduce the activation of caspase-3, a key executioner enzyme in apoptosis. nih.govresearchgate.net

This anti-apoptotic effect is closely linked to its actions on mitochondria. Pramipexole helps to prevent the fall in mitochondrial membrane potential, a crucial event that often precedes apoptosis. nih.govresearchgate.net Furthermore, it inhibits the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.govresearchgate.net The release of cytochrome c is a pivotal step that triggers the formation of the apoptosome and subsequent activation of caspases. nih.govmdpi.com By stabilizing the mitochondrial membrane and preventing cytochrome c release, pramipexole effectively halts the progression of the intrinsic apoptotic pathway. nih.govnih.govresearchgate.net

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, is a major contributor to neuronal damage. houstonmethodist.org Pramipexole has demonstrated direct antioxidant and free radical scavenging properties. nih.govnih.govnih.gov It can protect cells from the damaging effects of hydrogen peroxide (H2O2), a potent ROS. nih.gov In cell-free systems, pramipexole effectively inhibits the oxidation of dopamine and L-DOPA, thereby reducing the generation of free radicals associated with their metabolism. nih.gov This antioxidant capacity is considered a significant part of its neuroprotective mechanism, acting independently of dopamine receptors. nih.govnih.gov

Mitochondria are central to cell survival and are also key regulators of cell death pathways. researchgate.net Pramipexole has been shown to exert protective effects directly on mitochondria. nih.govdntb.gov.ua It can reduce the levels of mitochondrial ROS and calcium (Ca2+) overload following ischemic injury. nih.govresearchgate.net A critical mechanism in its mitochondrial protective function is the inhibition of the mitochondrial permeability transition pore (mPTP). nih.govresearchgate.netnih.gov The mPTP is a high-conductance channel in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial swelling, depolarization of the membrane, and the release of pro-apoptotic factors like cytochrome c. mdpi.commdpi.com

Studies using patch-clamp techniques on the inner mitochondrial membrane have shown that pramipexole can directly and reversibly inhibit the mPTP. nih.gov This inhibition helps to maintain the mitochondrial membrane potential and prevents the cascade of events leading to cell death. nih.govnih.govresearchgate.net The positively charged nature of the pramipexole molecule at physiological pH may allow it to bind to negatively charged components of the pore, contributing to its inhibitory effect. researchgate.net

Mitochondrial Protective Mechanisms of Pramipexole Observed Effect References
ROS and Calcium Reduces mitochondrial reactive oxygen species (ROS) and Ca2+ levels after ischemia. nih.govresearchgate.net
Mitochondrial Membrane Potential Elevates and prevents the fall in mitochondrial membrane potential. nih.govnih.govresearchgate.net
mPTP Inhibition Directly inhibits the opening of the mitochondrial permeability transition pore (mPTP). nih.govresearchgate.netnih.gov
Cytochrome c Release Inhibits the transfer of cytochrome c from mitochondria to the cytosol. nih.govnih.govresearchgate.net

Methamphetamine is a potent neurotoxin that can cause degeneration of dopaminergic neurons. Preclinical studies have demonstrated that pramipexole can protect against this neurotoxicity. nih.govhoustonmethodist.org In a mouse model, administration of pramipexole after methamphetamine exposure significantly attenuated the loss of nigrostriatal neurons. nih.gov The neuroprotective effect in this context is thought to be related to pramipexole's ability to reduce the elevated dopamine turnover induced by methamphetamine. nih.gov This reduction in turnover decreases the associated production of hydroxyl radicals and subsequent oxidative damage to the neurons. nih.gov

Protective Effects Against Ischemia-Induced Neuronal Degeneration

Pramipexole dihydrochloride (B599025) monohydrate has demonstrated neuroprotective properties in animal models of neuronal degeneration following ischemic events. drugbank.com Studies suggest that the compound can shield dopamine neurons from degeneration caused by ischemia. drugbank.com The neuroprotective effects of pramipexole are thought to be linked to its ability to inhibit ferroptosis, a form of iron-dependent programmed cell death, which is implicated in the pathophysiology of global cerebral ischemia/reperfusion injury. Research indicates that pramipexole can attenuate the processes of oxygen radical generation and the opening of the mitochondrial transition pore, both of which are associated with programmed cell death. nih.gov

In models of global cerebral ischemia-reperfusion, pramipexole treatment has been shown to improve learning and memory function, suggesting a preservation of neuronal integrity and function in brain regions susceptible to ischemic damage, such as the hippocampus.

Neuroprotection of Spinal Motor Neurons Against Glutamate-Induced Neurotoxicity

Pramipexole has been shown to exert a protective effect on spinal motor neurons against neurotoxicity induced by glutamate (B1630785). neurores.orgneurores.org In organotypic culture models of rat spinal motor neuron degeneration, co-treatment with pramipexole mitigated the motor neuron loss and the decrease in choline (B1196258) acetyltransferase (ChAT) activity that is typically observed with glutamate exposure. neurores.orgneurores.org This neuroprotective action against glutamate-induced neurotoxicity is believed to occur through a mechanism that is independent of dopamine receptors. neurores.orgnih.gov Instead, it is suggested to be related to the antioxidant properties of pramipexole and its capacity to scavenge free radicals. neurores.orgresearchgate.net

The neuroprotective effects of pramipexole in this context are not reliant on dopamine D2-like receptor activation. nih.govelsevierpure.com Evidence for this comes from studies where the protective effect was not blocked by a dopamine D2-type receptor antagonist, and both the active S(-)- and inactive R(+)-enantiomers of pramipexole showed equal efficacy in suppressing dopaminergic neuronal death. nih.govelsevierpure.com These findings suggest a potential therapeutic strategy for conditions involving motor neuron death, such as amyotrophic lateral sclerosis and spinal motor neuropathy. neurores.org

Table 1: Effects of Pramipexole on Glutamate-Induced Neurotoxicity in Spinal Motor Neurons

Experimental Model Treatment Groups Key Findings Reference
  • Glutamate (10⁻⁵ M)
  • Glutamate (10⁻⁵ M) + Pramipexole | - Glutamate treatment resulted in motor neuron loss and decreased choline acetyltransferase (ChAT) activity.
  • Co-treatment with Pramipexole showed a protective effect against motor neuron death and the decrease in ChAT activity. | neurores.orgneurores.org | | Primary cultured mesencephalic neurons | - Control
  • Glutamate
  • Glutamate + Pramipexole
  • Glutamate + Pramipexole + Domperidone | - Pramipexole blocked glutamate-induced dopaminergic neuronal death.
  • This effect was independent of dopamine receptor stimulation, as it was not reversed by the D2 antagonist domperidone. | nih.gov |
  • Non-Dopaminergic Mediated Pharmacological Effects

    Identification and Characterization of Receptor-Independent Mechanisms

    Beyond its well-established role as a dopamine receptor agonist, pramipexole exhibits pharmacological effects through mechanisms that are independent of these receptors. researchgate.net A significant body of evidence points to the neuroprotective properties of pramipexole being, at least in part, mediated by receptor-independent actions. nih.gov These include the compound's antioxidant capabilities and its ability to scavenge free radicals. neurores.orgnih.gov

    Studies have demonstrated that pramipexole can protect dopaminergic neurons from glutamate-induced neurotoxicity through a reduction of intracellular dopamine content, a mechanism that does not involve the activation of dopamine D2-like receptors. nih.govelsevierpure.com This is supported by findings that both the S(-)- and R(+)-enantiomers of pramipexole, the latter of which is inactive as a dopamine D2-like receptor agonist, are equally effective in preventing dopaminergic neuronal death. nih.govelsevierpure.com Furthermore, the neuroprotective effects of pramipexole in this context are not blocked by dopamine D2 receptor antagonists. nih.govelsevierpure.com Pramipexole has also been found to directly scavenge hydroxyl radicals and inhibit the oligomerization of alpha-synuclein, further highlighting its receptor-independent antioxidant and anti-protein aggregation properties. researchgate.net

    Influence on Glial Cell Activation

    Pramipexole has been shown to modulate the activation of glial cells, including astrocytes and microglia, which play a crucial role in neuroinflammation. researchgate.netnih.gov In a mouse model of Parkinson's disease, pramipexole administration was found to suppress the activation of astrocytes and reduce the levels of the proinflammatory cytokine IL-1β in the substantia nigra. nih.gov Specifically, pramipexole treatment led to a significant decrease in the number of GFAP+ astrocytes and altered their morphology, as indicated by changes in the number of intersections, ending radius, and ramification index. nih.gov While a reduction in the number of Iba1+ microglia was also observed, the impact on microglial morphology was less pronounced. nih.gov

    The anti-inflammatory effects of pramipexole may be mediated through the NF-κB signaling pathway. researchgate.net By inhibiting this pathway, pramipexole can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β in the spinal cord. researchgate.net

    Impact on Neuronal Morphology (e.g., Dendritic Arborization, Soma Size)

    Pramipexole has been demonstrated to influence neuronal morphology by promoting structural plasticity. nih.gov In studies using human-inducible pluripotent stem cell (hiPSC)-derived midbrain dopaminergic neurons, pramipexole produced dose-dependent increases in both dendritic arborization and soma size following a 3-day treatment period. nih.gov These effects on structural plasticity were observed at concentrations as low as 0.1 μM for dendritic length. nih.gov

    The mechanisms underlying these morphological changes involve the interplay between BDNF-TrkB and mTOR signaling pathways, which are key regulators of dendritic complexity and soma size. nih.gov The effects of pramipexole on dendritic arborization and soma size can be antagonized by selective D3 receptor antagonists, as well as by inhibitors of the mTOR pathway, indicating a critical role for D3 receptor signaling in mediating these structural changes. nih.gov

    Table 2: Effect of Pramipexole on Structural Plasticity of hiPSC-Derived Dopaminergic Neurons

    Parameter Pramipexole Concentration (μM) Outcome Reference
    Maximal Dendrite Length 0.01 - 10 Dose-dependent increase (lowest effective dose 0.1 μM) nih.gov
    Number of Primary Dendrites 0.01 - 10 Dose-dependent increase nih.gov
    Soma Area 0.01 - 10 Dose-dependent increase nih.gov

    Inhibition of Melanin Formation in Cell-Free Systems

    While direct studies on the inhibition of melanin formation by pramipexole in cell-free systems are not extensively detailed in the provided search results, its known antioxidant properties suggest a potential mechanism for such an effect. Melanin synthesis is a process that can be influenced by oxidative stress. nih.gov Pramipexole has been shown to possess antioxidant activity and the ability to scavenge hydroxyl radicals. researchgate.net Specifically, high concentrations of pramipexole can directly scavenge hydroxyl radicals generated from hydrogen peroxide and ferrous iron. researchgate.net This capacity to reduce oxidative stress could theoretically inhibit melanin formation, as reactive oxygen species can play a role in the melanogenesis pathway. However, further research is required to directly demonstrate and quantify the inhibitory effect of pramipexole on melanin formation in a cell-free environment.

    Effects on Other Neurotransmitter Systems (e.g., Serotonin (B10506) Levels in Prefrontal Cortex)

    While pramipexole dihydrochloride monohydrate is predominantly recognized for its high affinity and activity as a dopamine agonist, particularly at the D2 and D3 receptor subtypes, preclinical evidence suggests its influence extends to other neurotransmitter systems. patsnap.comnih.gov Research indicates that the compound's pharmacodynamic profile includes interactions with the serotonergic system, which may contribute to its broader therapeutic effects. researchgate.net

    Animal studies have explored the impact of dopamine D2/D3 receptor agonists on mood and behavior, revealing effects in models of potential antidepressant activity. researchgate.net For instance, related D2/D3 agonists have been shown to significantly increase serotonin levels in the brain. researchgate.net Pramipexole's activity in these experimental models suggests a mechanism that may involve modulation of serotonergic pathways. researchgate.net This is further supported by positron emission tomography (PET) scanning studies which demonstrate that pramipexole binds to D2/D3 receptors located in the prefrontal cortex, a key region for mood regulation that is densely innervated by serotonergic neurons. researchgate.net Preclinical investigations in rats have shown that pramipexole treatment can alter cellular plasticity markers in the prefrontal cortex, which may be indicative of a shift in the functioning of neural circuits involving serotonin. nih.gov

    The table below summarizes key preclinical findings regarding pramipexole's effects on the serotonin system and related brain regions.

    Research Finding Model/Method Observed Effect Potential Implication
    Activity in antidepressant modelsExperimental animal modelsPramipexole shows activity consistent with potential antidepressant properties. researchgate.netSuggests modulation of neurotransmitter systems involved in mood, such as serotonin.
    Increased Serotonin LevelsStudies on related D2/D3 agonistsSignificant increase in brain serotonin levels. researchgate.netIndicates a potential class effect that may include pramipexole.
    Receptor Binding in Prefrontal CortexPET ScansBinds to D2/D3 receptors in the prefrontal cortex. researchgate.netConfirms target engagement in a brain region critical for mood and serotonergic function.
    Altered Cellular PlasticityRat modelsDecreased expression of Zif268 (a marker for synaptic plasticity) in the prefrontal cortex. nih.govSuggests a functional impact on neural circuits within this region.

    Indirect Influence on Growth Hormone via Somatostatin (B550006) Inhibition

    Pramipexole dihydrochloride monohydrate has been shown to exert an indirect influence on the endocrine system, specifically affecting the levels of growth hormone. wikipedia.org This effect is not mediated by a direct action on pituitary somatotrophs but rather through its dopaminergic activity, which modulates the release of somatostatin. wikipedia.org

    Somatostatin is a hormone that inhibits the release of growth hormone from the pituitary gland. Preclinical and clinical evidence indicates that pramipexole can inhibit the release of somatostatin. wikipedia.org By reducing the inhibitory tone of somatostatin, pramipexole indirectly leads to an increase in the secretion of growth hormone. wikipedia.orgnih.gov

    A study in healthy human volunteers, which reflects the outcomes suggested by preclinical models, demonstrated a dose-dependent increase in serum growth hormone levels following single oral doses of pramipexole. nih.gov The peak effect on growth hormone was observed approximately two hours after administration. nih.gov This neuroendocrine effect is consistent with the known pharmacology of other dopamine D2 receptor agonists. nih.gov

    The table below details the mechanism of pramipexole's indirect influence on growth hormone.

    Step Mechanism Outcome
    1Pramipexole stimulates central dopamine receptors.Activation of dopaminergic pathways that regulate neurohormone release.
    2Dopaminergic activation inhibits the release of somatostatin. wikipedia.orgReduced levels of circulating somatostatin.
    3The reduction in somatostatin decreases its inhibitory effect on the pituitary gland. wikipedia.orgDisinhibition of pituitary somatotrophs.
    4Disinhibition of somatotrophs leads to increased secretion of growth hormone. wikipedia.orgnih.govElevated serum levels of growth hormone. nih.gov

    Pharmacokinetics in Preclinical Animal Models of Pramipexole Dihydrochloride Monohydrate

    Absorption and Distribution Profiles in Various Animal Species

    Following oral administration, pramipexole (B1678040) is rapidly and well-absorbed. nih.govfda.gov Pharmacokinetic studies have been conducted in a range of animal species, including mice, rats, rabbits, dogs, and monkeys. hres.ca

    Pramipexole exhibits extensive distribution throughout the body. fda.gov In rats, whole-body autoradiography has confirmed that the compound is widely distributed to various tissues, including the brain. hres.ca Further detailed distribution studies within the rat brain, using receptor-binding autoradiography with radiolabelled [3H]pramipexole, have identified specific areas with high concentrations of binding sites. The highest concentrations were observed in the Islets of Calleja, nucleus accumbens, olfactory tubercle, and amygdala. hres.ca The compound also distributes into red blood cells. fda.gov

    Elimination Pathways and Renal Clearance in Animal Models

    The primary route of elimination for pramipexole in animal models is through renal excretion. nih.gov Studies across multiple species, including rats and monkeys, show that a substantial portion of the administered dose is recovered in the urine, predominantly as the unchanged parent drug. nih.govfda.gov Metabolism of pramipexole is negligible, with less than 10% of the drug being metabolized, and no specific active metabolites have been identified in plasma or urine in preclinical models. nih.gov The renal clearance rate is significantly higher than the glomerular filtration rate, indicating that the compound is actively secreted by the renal tubules, likely via the organic cation transport system. fda.gov

    Determination of Elimination Half-Life in Animal Studies (e.g., Age-Related Variations)

    While extensive pharmacokinetic studies have been performed in various animal models, including long-term studies in rats and monkeys, the specific elimination half-life values in these preclinical species are not consistently detailed in the available scientific literature. hres.ca Reports on human pharmacokinetics show a clear correlation between age and elimination half-life, with elderly volunteers exhibiting a longer half-life (approximately 12 hours) compared to younger volunteers (approximately 8 hours), a difference attributed to age-related decline in renal function. nih.govfda.govhres.ca However, equivalent studies detailing age-related variations of elimination half-life in preclinical animal models have not been identified in the reviewed sources.

    Distribution into Biological Fluids in Animal Models (e.g., Breast Milk in Lactating Rats)

    The distribution of pramipexole into biological fluids has been specifically investigated in lactating rats. A single-dose study utilizing a radiolabelled form of the compound demonstrated that drug-related materials are excreted into breast milk. hres.ca Notably, the concentrations of radioactivity in the milk were found to be three to six times higher than the corresponding concentrations in the plasma at equivalent time points. hres.ca

    Table 1: Pramipexole Concentration in Lactating Rats

    Biological Fluid Relative Concentration
    Plasma 1x
    Breast Milk 3x - 6x

    Dose-Proportionality Studies in Animal Pharmacokinetics

    Dose-proportionality of pramipexole in animal models can be inferred from long-term carcinogenicity studies conducted in rats and mice. hres.ca In a two-year study, rats were administered pramipexole in their diet at doses of 0.3, 2, and 8 mg/kg/day. hres.ca The resulting plasma area under the curve (AUC) values were found to be approximately 0.3, 2.5, and 12.5 times the AUC observed in humans at the maximum recommended clinical dose, respectively, suggesting a generally dose-proportional increase in systemic exposure with increasing doses. hres.ca Similarly, studies in mice using doses up to 10 mg/kg/day and in rats using up to 0.3 mg/kg have been documented in the evaluation of the compound's pharmacokinetic profile. hres.ca

    Comparative Pharmacokinetics of Immediate Release versus Continuous Release Formulations in Animal Models

    The pharmacokinetic differences between immediate-release (IR) and continuous-release (CR) formulations of pramipexole have been characterized in a rat model. In this model, the CR profile was achieved through the subcutaneous implantation of minipumps, while IR was mimicked with subcutaneous injections.

    The IR formulation (0.3 mg/kg) resulted in fluctuating plasma levels, with maximum pramipexole concentrations being reached 2 hours after administration, followed by a decline over the subsequent 6 to 8 hours. In contrast, the CR formulation (1 mg/kg/day) provided continuous and stable exposure to pramipexole. This pharmacokinetic-pharmacodynamic study also correlated these exposure patterns with effects on extracellular dopamine (B1211576) levels, where the IR formulation caused a transient effect, and the CR formulation resulted in a continuous effect.

    Table 2: Comparative Pharmacokinetics of IR vs. CR Pramipexole in Rats

    Formulation Time to Maximum Concentration (Tmax) Duration of Exposure
    Immediate Release (IR) 2 hours Transient (levels decrease over 6-8 hours)
    Continuous Release (CR) Not Applicable (steady exposure) Continuous

    Population Pharmacokinetic Modeling in Animal Cohorts

    Population pharmacokinetic (PopPK) modeling is a method used to quantify sources of variability in drug concentrations among individuals in a target population. While PopPK models for pramipexole have been developed to simulate its pharmacokinetics in human patient populations, particularly those with renal impairment, the application of such modeling to preclinical animal cohorts is not described in the available research literature. fda.gov The existing studies focus on human data to inform dosing adjustments and understand variability. fda.gov

    Advanced Analytical Methodologies for Pramipexole Dihydrochloride Monohydrate Research

    Chromatographic Techniques

    Chromatographic techniques are the cornerstone for the analysis of Pramipexole (B1678040) Dihydrochloride (B599025) Monohydrate, offering high-resolution separation and sensitive detection. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most powerful and frequently employed methods.

    High-Performance Liquid Chromatography (HPLC) Method Development and Validation

    HPLC methods are widely used for the quantitative determination of Pramipexole. The development and validation of these methods are performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure reliability, accuracy, and precision. dergipark.org.tr Validation parameters typically include system suitability, linearity, limits of detection (LOD) and quantitation (LOQ), precision, accuracy, specificity, and selectivity. dergipark.org.tr

    Reversed-phase HPLC is the most common mode of chromatography used for Pramipexole analysis. These methods utilize a non-polar stationary phase (typically C18) and a polar mobile phase. dergipark.org.trmedicalresearchjournal.orgglobaljournals.org

    Several RP-HPLC methods have been developed. For instance, one method employed an Eclipse XDB-C18 column (150 mm x 4.6 mm, 5 µm particle size) with a mobile phase of distilled water and acetonitrile (B52724) (10:90 v/v) at a flow rate of 1.0 mL/min. dergipark.org.tr Another method utilized a Thermo Scientific C18 column (250 mm x 4.6 mm, 5 µm) with a mobile phase of methanol (B129727) and acetonitrile (40:60 v/v) at the same flow rate. globaljournals.org A third approach used a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (30:70 v/v). ijpsonline.com These methods demonstrate the flexibility in selecting reagents and columns to achieve optimal separation.

    Table 1: Examples of RP-HPLC Methods for Pramipexole Analysis
    ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
    Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)Distilled Water: Acetonitrile (10:90 v/v)1.02635.2 dergipark.org.tr
    Thermo Scientific C18 (250 x 4.6 mm, 5 µm)Methanol: Acetonitrile (40:60 v/v)1.02634.458 medicalresearchjournal.orgglobaljournals.org
    LiChrospher 60 RP-Select B (125 x 4.0 mm, 5µm)0.01 mol/L Ammonium (B1175870) Acetate (pH 4.4): Acetonitrile (35:65 v/v)1.0263N/A scielo.br

    Pramipexole is a chiral compound, with the (S)-enantiomer being the active pharmaceutical ingredient. nih.gov Therefore, it is crucial to have analytical methods capable of separating the enantiomers to determine the enantiomeric purity of the drug substance. Chiral liquid chromatography is the definitive technique for this purpose.

    A validated chiral HPLC method has been developed for the enantiomeric resolution of Pramipexole dihydrochloride monohydrate. nih.gov This method employs a Chiralpak AD column (250 mm x 4.6 mm, 10 µm) with a mobile phase consisting of n-hexane, ethanol (B145695), and diethylamine (B46881) (70:30:0.1, v/v/v). medicalresearchjournal.orgnih.gov The resolution between the (S)- and (R)-enantiomers was found to be greater than eight, indicating excellent separation. nih.gov The presence of diethylamine in the mobile phase was noted to be important for enhancing chromatographic efficiency and resolution. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for the (R)-enantiomer were 300 ng/mL and 900 ng/mL, respectively. nih.gov Another study utilized a Lux® Cellulose-1 column with a mobile phase of acetonitrile and a buffer of 0.1% diethylamine with 20 mM ammonium bicarbonate (30:70, v/v) to separate the enantiomers. researchgate.net

    Table 2: Chiral HPLC Method for Pramipexole Enantiomeric Resolution
    ColumnMobile PhaseResolution Factor (Rs)(R)-enantiomer LOD (ng/mL)(R)-enantiomer LOQ (ng/mL)Reference
    Chiralpak AD (250 x 4.6 mm, 10 µm)n-hexane:Ethanol:Diethylamine (70:30:0.1, v/v/v)> 8300900 nih.gov

    The selection of an appropriate detection wavelength is critical for achieving high sensitivity in HPLC analysis. For Pramipexole Dihydrochloride Monohydrate, UV spectrophotometric scans typically show a maximum absorbance at approximately 262-263 nm. ijpsonline.comscielo.brijpsonline.com Consequently, this wavelength range is consistently used in HPLC methods for its quantification, ensuring optimal response and low detection limits. dergipark.org.trmedicalresearchjournal.orgglobaljournals.orgscielo.br The linearity of the response is established by creating a calibration curve plotting peak area against a range of known concentrations.

    Ultra-Performance Liquid Chromatography (UPLC)

    Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher efficiency, resolution, and speed compared to conventional HPLC. oup.comresearchgate.net

    A sensitive and high-throughput UPLC-MS/MS method has been developed for the determination of pramipexole in human plasma. researchgate.netnih.gov This method uses a Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm) with an isocratic mobile phase of 10 mM ammonium formate (B1220265) (pH 7.50) and acetonitrile (15:85, v/v). researchgate.netnih.gov The flow rate is maintained at 0.5 mL/min, and the total chromatographic run time is a rapid 1.5 minutes. nih.gov This demonstrates the significant reduction in analysis time achievable with UPLC technology.

    Table 3: UPLC Method Parameters for Pramipexole Analysis
    ColumnMobile PhaseFlow Rate (mL/min)Run Time (min)Reference
    Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)10 mM Ammonium Formate (pH 7.50): Acetonitrile (15:85, v/v)0.51.5 researchgate.netnih.gov

    Gas Chromatography-Mass Spectrometry (GC-MS)

    While less common than liquid chromatography for non-volatile compounds like Pramipexole, GC-MS methods can be developed, particularly for specific applications such as bioanalysis. A sensitive GC-MS method for the determination of pramipexole in rat plasma has been established. nih.gov

    This method involves a liquid-liquid extraction of the analyte from plasma using methyl-t-butyl ether after alkalinization with NaOH. nih.gov The analysis is performed using electron impact ionization in a single quadrupole mass spectrometer. nih.gov The GC-MS is operated in the selected ion monitoring (SIM) mode, using target ions at m/z 211, 212, and 152 for pramipexole. nih.gov This method achieved a low limit of quantification (LLOQ) of 20.0 pg/mL, demonstrating high sensitivity. nih.gov

    Table 4: GC-MS Method for Pramipexole Determination in Rat Plasma
    Sample PreparationIonization ModeDetection ModeTarget Ions for Pramipexole (m/z)LLOQ (pg/mL)Reference
    Liquid-Liquid Extraction with Methyl-t-butyl etherElectron Impact (EI)Selected Ion Monitoring (SIM)211, 212, 15220.0 nih.gov

    Spectroscopic Techniques

    Spectroscopic methods are instrumental in the quantitative analysis of Pramipexole Dihydrochloride Monohydrate, offering both simplicity and sensitivity.

    Ultraviolet (UV) Spectrophotometry

    Ultraviolet (UV) spectrophotometry is a widely used technique for the quantitative determination of Pramipexole Dihydrochloride Monohydrate in bulk and pharmaceutical dosage forms. This method is based on the principle that the molecule absorbs light in the UV region of the electromagnetic spectrum.

    Research has shown that Pramipexole Dihydrochloride Monohydrate exhibits maximum absorbance (λmax) at approximately 262 nm in water and 263 nm in methanol. researchgate.net Another study identified the maximum absorbance at 261 nm, with a molar absorptivity of 5.37208 × 10³ L/mol·cm. researchgate.net The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte, is typically obeyed in a concentration range of 4-60 μg/mL. researchgate.net The optimal wavelength for detection has also been reported to be 262 nm when using a mobile phase of phosphate buffer and acetonitrile. ijpsonline.com

    The simplicity and rapidity of UV spectrophotometry make it a valuable tool for routine quality control analysis.

    Table 1: UV Spectrophotometry Parameters for Pramipexole Dihydrochloride Monohydrate Analysis

    Parameter Value Reference
    Maximum Absorbance (λmax) in Water 262 nm researchgate.net
    Maximum Absorbance (λmax) in Methanol 263 nm researchgate.net
    Maximum Absorbance (λmax) 261 nm researchgate.net
    Molar Absorptivity 5.37208 × 10³ L/mol·cm researchgate.net
    Linearity Range 4-60 μg/mL researchgate.net

    Derivative Spectrophotometry

    Derivative spectrophotometry is an advancement of conventional UV spectrophotometry that enhances the resolution of overlapping spectral bands and can eliminate background interference from excipients in pharmaceutical formulations. This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength.

    For the determination of Pramipexole Dihydrochloride Monohydrate, the first-derivative spectrophotometric method has been successfully applied. By measuring the amplitude at 249 nm and 280 nm, a rectilinear relationship between absorbance and concentration can be established over a range of 5.0-35.0 µg/mL. scielo.br This method demonstrates high precision, with well-defined peaks at these wavelengths. scielo.br The validation of this technique has shown it to be robust, selective, and specific, with low relative standard deviation (RSD) values for both intra-day and inter-day precision. scielo.br The limits of detection and quantification for this method have been reported as 1.5 ng/mL and 4.5 ng/mL, respectively. scielo.br

    Table 2: First Derivative Spectrophotometry Parameters for Pramipexole Dihydrochloride Monohydrate

    Parameter Wavelength(s) Value Reference
    Measurement Wavelengths 249 nm and 280 nm - scielo.br
    Linearity Range - 5.0-35.0 µg/mL scielo.br
    Limit of Detection (LOD) - 1.5 ng/mL scielo.br

    Mass Spectrometry (MS) Applications

    Mass spectrometry is a powerful analytical technique used for determining the mass-to-charge ratio of ions, which allows for the precise determination of molecular weight and elemental composition. It is particularly valuable in the analysis of pharmaceutical compounds for quantitative analysis, impurity profiling, and structural elucidation.

    HPLC-MS for Quantitative Analysis and Impurity Profiling

    High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for the quantitative analysis and impurity profiling of Pramipexole Dihydrochloride Monohydrate. HPLC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification.

    This method is highly sensitive and specific, enabling the detection and quantification of Pramipexole and its impurities at very low levels. For instance, in the analysis of plasma samples, HPLC-MS/MS can achieve a lower limit of quantification of 20.0 pg/mL. researchgate.net The transitions for Multiple Reaction Monitoring (MRM) mode, a highly specific MS technique, are typically m/z 212.1/153.2 for pramipexole. dovepress.com

    HPLC-MS is also crucial for identifying and characterizing process-related and degradation impurities. Studies have successfully used this technique to identify unknown impurities in solid dosage forms. nih.gov For example, an impurity at a relative retention time (RRT) of 0.88 with respect to pramipexole was identified as (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. mdpi.com Another study identified two process-related impurities, ethyl pramipexole and dipropyl pramipexole, which eluted at RRTs of 0.59 and 2.46, respectively. The positive ion mode ESI mass spectrum of pramipexole shows a molecular ion peak at m/z 212 [(M+H)⁺].

    High Resolution Mass Spectrometry for Structural Elucidation

    High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule and for the structural elucidation of unknown compounds. Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) is a powerful tool for identifying and characterizing impurities in Pramipexole Dihydrochloride Monohydrate. nih.gov

    HRMS has been instrumental in characterizing degradation impurities. For instance, the structure of a drug-excipient interaction impurity was fully characterized using HRMS, along with other spectroscopic techniques. mdpi.comresearchgate.net This impurity was identified as (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. mdpi.comresearchgate.net In another study, two unknown impurities were detected and characterized using UPLC-HRMS, and were found to be enriched in the presence of mannitol (B672). nih.govresearchgate.net The operating conditions for HRMS analysis are typically optimized with parameters such as a capillary voltage of 2.5 kV and a desolvation temperature of 450°C. nih.gov

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural analysis of organic molecules, including Pramipexole Dihydrochloride Monohydrate and its related substances. NMR provides detailed information about the carbon-hydrogen framework of a molecule.

    Both ¹H NMR and ¹³C NMR are used to characterize the structure of pramipexole and its impurities. mdpi.com For example, in the structural elucidation of the degradation impurity (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, ¹H NMR revealed new peaks at 3.16 ppm (representing the OCH₃ group) and 4.54 ppm (representing the OCH₂ group). mdpi.com The ¹³C NMR spectrum of this impurity showed new peaks at 54.42 ppm (CH₃) and 75.71 ppm (CH₂). mdpi.com

    Two-dimensional (2D) NMR experiments, such as HMBC, HMQC, and COSY, provide further confirmation of the proposed structures by revealing correlations between different nuclei within the molecule. mdpi.comresearchgate.net These advanced NMR techniques were employed to confirm the structure of the aforementioned degradation impurity. researchgate.net The comprehensive structural information obtained from NMR is crucial for unequivocally identifying and characterizing impurities, which is a critical aspect of pharmaceutical quality control. nih.gov

    Table 3: Compound Names Mentioned in the Article

    Compound Name
    Pramipexole dihydrochloride monohydrate
    Tamsulosin HCl
    (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
    Ethyl pramipexole
    Dipropyl pramipexole

    Capillary Electrophoresis with Laser-Induced Fluorescence Detection

    Capillary Electrophoresis (CE) coupled with Laser-Induced Fluorescence (LIF) detection represents a powerful and highly sensitive analytical technique for the determination of Pramipexole Dihydrochloride Monohydrate, particularly in complex biological matrices. This method offers significant advantages in terms of sample volume requirements, efficiency, and selectivity. A notable application of CE-LIF is in the analysis of pramipexole in human urine.

    In a specific application, a sensitive CE-LIF method was developed for the analysis of the non-ergoline dopamine (B1211576) agonist pramipexole in human urine. scielo.br The methodology involved a pre-treatment procedure based on liquid-liquid extraction with ethyl acetate, followed by the derivatization of pramipexole with fluorescein (B123965) isothiocyanate (FITC) at a pH of 9. This derivatization step is crucial as it attaches a fluorescent tag to the pramipexole molecule, enabling its detection by LIF. The extraction and derivatization process effectively removes biological interferences, with extraction yields reported to be consistently higher than 94.5%. scielo.br

    The separation is typically carried out in uncoated fused silica (B1680970) capillaries. For the analysis of FITC-derivatized pramipexole, a background electrolyte composed of a borate (B1201080) buffer (e.g., 50mM, pH 10.3) with additives such as tetrabutylammonium (B224687) bromide (e.g., 30mM) and an organic modifier like acetone (B3395972) (e.g., 15% v/v) can be employed. scielo.br By applying a high voltage (e.g., 20kV), the electrophoretic run can be completed in a relatively short time, typically within 12 minutes. scielo.br The high sensitivity of LIF detection allows for the quantification of pramipexole at very low concentrations.

    Furthermore, a chiral capillary electrophoresis method has been developed for the assay and enantiomeric purity control of pramipexole. dcu.ie This method utilized a 50 mM phosphate buffer (pH 2.8) containing 25 mM carboxymethyl-β-cyclodextrin as a chiral selector on a fused-silica capillary, with online UV detection. dcu.ie While this specific method used UV detection, the principles of separation could be adapted for even greater sensitivity with LIF detection if a suitable fluorescent derivatizing agent for the enantiomers is employed.

    Method Validation Parameters for Research Applications

    Method validation is a critical component of analytical research, ensuring that a developed method is suitable for its intended purpose. For Pramipexole Dihydrochloride Monohydrate, various analytical techniques, including High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Capillary Electrophoresis, have been rigorously validated according to guidelines from the International Council for Harmonisation (ICH). The following subsections detail the key validation parameters.

    Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte. For pramipexole, linearity is typically assessed by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area in chromatography, absorbance in spectrophotometry) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically close to 0.999 or greater, indicates good linearity. impactfactor.orgpharmastate.academy

    Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by analyzing the same sample multiple times on the same day, under the same conditions. Intermediate precision is determined by repeating the analysis on different days, or with different analysts or equipment. For pramipexole analysis, RSD values for precision are generally expected to be less than 2%. who.int

    Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure pramipexole is added to a sample matrix (spiked sample), and the recovery of the added analyte is calculated. High recovery percentages, typically in the range of 98-102%, indicate the accuracy of the method. researchgate.net

    Linearity, Precision, and Accuracy Data for Pramipexole Analysis by HPLC
    ParameterFindingReference
    Linearity Range10.0-30.0 µg/mL mdpi.com
    Correlation Coefficient (R²)>0.999 pharmastate.academy
    Intra-day Precision (%RSD)<2.72 nih.gov
    Inter-day Precision (%RSD)<2.72 nih.gov
    Accuracy (Mean Recovery %)100.5 ± 1.10 mdpi.com

    Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of pharmaceutical analysis of pramipexole, specificity is demonstrated by showing that there is no interference from common excipients used in tablet formulations. mdpi.com This is often achieved by analyzing a placebo mixture (containing all excipients but no active ingredient) and ensuring no signal is observed at the retention time of pramipexole. mdpi.com

    Selectivity is a more general term that refers to the ability of a method to distinguish and quantify the analyte from other substances in the sample. For stability-indicating methods, selectivity is crucial. It is demonstrated by subjecting pramipexole to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. nih.govscholarsresearchlibrary.com A selective method will be able to separate the intact pramipexole peak from the peaks of all degradation products, ensuring that the assay result for the active ingredient is not falsely elevated. nih.govscholarsresearchlibrary.com Peak purity analysis using a photodiode array (PDA) detector can also be used to confirm the specificity of the method by showing that the pramipexole peak is spectrally homogeneous and not co-eluting with any impurities. nih.gov

    The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. who.int

    These limits are crucial for the analysis of trace amounts of pramipexole, such as in cleaning validation or for the determination of impurities. The LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve, or by determining the signal-to-noise ratio (S/N), where an S/N of 3 is generally used for LOD and 10 for LOQ. researchgate.net

    LOD and LOQ Data for Pramipexole Analysis by Various Methods
    Analytical MethodLODLOQReference
    HPLC8 ng/mL50 ng/mL mdpi.com
    Derivative Spectrophotometry1.5 ng/mL4.5 ng/mL mdpi.com
    CE-LIF (in human urine)10.0 ng/mL25.0 ng/mL scielo.br
    Chiral Capillary Electrophoresis (UV detection)0.91 µg/mL2.94 µg/mL dcu.ie

    Method Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods for pramipexole, robustness is typically evaluated by intentionally varying parameters such as the pH of the mobile phase, the mobile phase composition, the flow rate, and the column temperature. mdpi.com The effect of these variations on the analytical results (e.g., retention time, peak area, resolution) is then assessed. A robust method will show minimal changes in the results when subjected to these small variations. scielo.br

    Compound Stability is evaluated through forced degradation studies, which are essential for developing stability-indicating analytical methods. Pramipexole is subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal degradation. nih.govscholarsresearchlibrary.com These studies help to identify potential degradation products and demonstrate that the analytical method can effectively separate these degradants from the parent compound. For instance, degradation of pramipexole has been observed under acidic, basic, and oxidative conditions. nih.govscholarsresearchlibrary.com The stability of pramipexole in analytical solutions is also assessed to ensure that the compound does not degrade during the course of the analysis. nih.gov

    Robustness and Stability Study Parameters for Pramipexole
    Study TypeParameters/Conditions InvestigatedReference
    Robustness (HPLC)Mobile Phase pH Variation (e.g., ± 0.05 units) mdpi.com
    Mobile Phase Flow Rate Variation (e.g., ± 0.2 mL/min) mdpi.com
    Column Oven Temperature Variation (e.g., ± 1 °C) scielo.br
    Acetonitrile and Triethylamine Content Variation dcu.ie
    Stability (Forced Degradation)Acid Hydrolysis (e.g., HCl) nih.govscholarsresearchlibrary.com
    Base Hydrolysis (e.g., NaOH) nih.govscholarsresearchlibrary.com
    Oxidative Degradation (e.g., H₂O₂) nih.govscholarsresearchlibrary.com
    Photolytic Degradation nih.govscholarsresearchlibrary.com
    Thermal Degradation dergipark.org.tr

    Application in Cleaning Validation for Research and Manufacturing Environments

    Cleaning validation is a critical process in pharmaceutical manufacturing and research to ensure that equipment is cleaned to a level that prevents cross-contamination of products. A validated analytical method is the cornerstone of a successful cleaning validation program, as it provides the means to quantify residual amounts of the active pharmaceutical ingredient (API), in this case, Pramipexole Dihydrochloride Monohydrate, on equipment surfaces.

    The process begins with establishing an acceptable residue limit (ARL) for pramipexole on the equipment surfaces. This limit is typically calculated based on the therapeutic dose of pramipexole, the batch size of the subsequent product, and the total surface area of the equipment train, incorporating a safety factor.

    Once the ARL is established, a sampling method is developed. The two most common methods are swab sampling and rinse sampling.

    Swab Sampling : This involves wiping a defined area of the equipment surface with a suitable swab, which is then extracted with a solvent to recover any pramipexole residue. The choice of swab material and solvent is critical to ensure good recovery.

    Rinse Sampling : This method involves rinsing a known surface area of the equipment with a known volume of solvent and then analyzing a sample of the rinse solution for the presence of pramipexole.

    The analytical method chosen for cleaning validation must be sensitive enough to detect pramipexole at or below the calculated ARL. Given the low residue levels often required, highly sensitive methods like HPLC with UV or mass spectrometric detection are commonly employed. The method must be validated for its intended use in the cleaning validation context, with a particular focus on specificity, linearity, accuracy, and a low limit of quantification (LOQ).

    The validation of the analytical method for cleaning purposes would involve demonstrating:

    Specificity : The method can detect and quantify pramipexole without interference from cleaning agents, swab materials, or equipment surfaces.

    Linearity : A linear relationship exists between the detector response and the concentration of pramipexole over a range that includes the ARL.

    Accuracy : The method can accurately measure the amount of pramipexole recovered from spiked equipment surfaces (recovery study). Recovery studies are essential to demonstrate that the sampling method effectively removes the residue from the surface and that the analytical method accurately quantifies it.

    Precision : The method provides consistent results for repeated analyses of the same sample.

    LOQ : The limit of quantification is sufficiently low to allow for the reliable measurement of pramipexole at the ARL.

    While a specific cleaning validation protocol for pramipexole using CE-LIF is not widely published, the high sensitivity of this technique would make it a suitable candidate for detecting trace residues, provided that an appropriate sampling and sample preparation procedure is developed and validated.

    Preclinical Neurobiological and Cellular Research Models for Pramipexole Dihydrochloride Monohydrate Studies

    In Vitro Cellular Models for Receptor Pharmacology and Cellular Mechanisms

    In vitro models are fundamental for dissecting the specific molecular interactions and cellular pathways affected by pramipexole (B1678040). These models range from genetically modified cell lines expressing specific human receptors to neuronal cell lines that mimic certain aspects of human neurological diseases.

    To precisely define the receptor binding profile of pramipexole, researchers utilize mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, that have been genetically engineered to express specific cloned human dopamine (B1211576) receptor subtypes. These cellular systems lack endogenous dopamine receptors, providing a clean background to study the compound's interaction with a single, known receptor target.

    Studies using this model have demonstrated that pramipexole is a non-ergot dopamine agonist with high selectivity for the D2 subfamily of dopamine receptors (D2, D3, and D4). nih.gov Within this subfamily, it displays a preferential and high affinity for the D3 receptor subtype. nih.gov Binding affinity studies have reported the inhibition constant (Ki) of pramipexole for cloned human D2 and D3 receptors to be 3.9 nM and 0.5 nM, respectively, highlighting its higher affinity for the D3 receptor. nih.gov Functional assays in CHO cells transfected with the human D3 receptor confirm that pramipexole and its derivatives act as potent, full agonists. nih.govumich.edu This D3-preferring agonist activity is a key characteristic of its pharmacological profile. nih.gov

    Dopaminergic cell lines, which endogenously express components of the dopamine system, are critical for studying the effects of pramipexole in a more physiologically relevant context, particularly for neuroprotection research.

    The human neuroblastoma SH-SY5Y cell line is a widely used model for Parkinson's disease research as it possesses characteristics of dopaminergic neurons. researchgate.net Studies in SH-SY5Y cells have shown that pramipexole protects against cell death induced by neurotoxins like 1-methyl-4-phenylpyridinium (MPP+) and rotenone (B1679576). nih.govherts.ac.uk This protective effect is linked to anti-apoptotic actions, including the reduction of caspase-3 activation, decreased release of cytochrome c from mitochondria, and prevention of the fall in mitochondrial membrane potential. nih.gov Both the active S(-) and inactive R(+) enantiomers of pramipexole were found to be protective, suggesting a mechanism independent of dopamine receptor binding. nih.gov

    The MES 23.5 cell line, a hybrid cell line with dopaminergic characteristics, has also been employed to investigate pramipexole's neuroprotective properties. Research has demonstrated that pramipexole protects MES 23.5 cells from cytotoxicity induced by dopamine, L-DOPA, 6-hydroxydopamine (6-OHDA), and hydrogen peroxide. nih.govnih.gov This protection is not blocked by D2 or D3 receptor antagonists, further supporting a receptor-independent mechanism. nih.govnih.gov The protective action in these cells is associated with antioxidant properties, including the ability to inhibit the formation of melanin (B1238610) from dopamine oxidation and to increase cellular levels of glutathione (B108866) (GSH) and the activities of glutathione peroxidase and catalase. nih.govnih.gov

    To confirm that the observed neuroprotective effects of pramipexole are not exclusively dependent on its interaction with dopamine receptors, studies have utilized non-dopaminergic cell lines. JK cells, a human T-lymphocyte (Jurkat) cell line, have been used for this purpose.

    In a comparative study, pramipexole was shown to decrease cell death induced by MPP+ and rotenone in both dopaminergic SH-SY5Y cells and non-dopaminergic JK cells. nih.gov The protective effect in JK cells, much like in SH-SY5Y cells, was not prevented by dopamine receptor antagonists such as sulpiride (B1682569) or clozapine. nih.gov These findings provide strong evidence that pramipexole can exert anti-apoptotic and protective effects through mechanisms that are independent of dopamine receptor occupation. nih.gov The observed effects in these non-dopaminergic cells include reduced caspase-3 activation and prevention of mitochondrial membrane potential collapse, mirroring the results seen in dopaminergic lines. nih.gov

    In Vivo Animal Models of Neurological Conditions and Pathophysiology

    In vivo animal models are indispensable for understanding the effects of pramipexole within a complex, living biological system. These models, primarily in rodents and non-human primates, are designed to replicate key pathological features of human neurological disorders.

    Rodent models have been extensively used to study the neuroprotective potential of pramipexole in conditions mimicking Parkinson's disease and other neurological insults. In a mouse model of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), pretreatment with pramipexole was found to completely prevent the loss of tyrosine hydroxylase-immunoreactive (TH-IR) neurons in the substantia nigra. nih.gov A study using a pramipexole transdermal patch in MPTP-induced mice also showed improved motor function and prevention of the reduction in dopamine and its metabolites. nih.gov This protective effect was associated with the inhibition of oxidative stress and the mitochondrial apoptosis pathway. nih.gov Similarly, in a rotenone-induced mouse model, pramipexole counteracted deficits in locomotor activity, inhibited the loss of TH-positive neurons, and reversed the decrease in midbrain dopamine levels. medicaljournalofcairouniversity.net

    In a rat model of ischemic stroke, post-stroke treatment with pramipexole promoted neurological recovery, reduced levels of mitochondrial reactive oxygen species (ROS) and Ca2+, and inhibited the mitochondrial permeability transition pore. nih.gov Another study in a mouse model where Parkinson's-like neurodegeneration was induced by the proteasome inhibitor lactacystin, pramipexole treatment improved rotarod performance, attenuated dopamine neuron loss, and reduced microglial activation. nih.gov This effect was blocked by a D3 receptor antagonist, suggesting the involvement of this receptor in some aspects of its neuroprotective action. nih.gov However, in a severe Parkinson's model in mice using a combination of MPTP and paraquat, pramipexole failed to show a neuroprotective effect, suggesting that the severity of the neuronal insult may influence its efficacy. nih.govresearchgate.net

    Non-human primate models, due to their closer physiological and neurological resemblance to humans, provide valuable insights into the potential therapeutic effects of pramipexole. The MPTP-induced primate model is a well-established standard for studying Parkinson's disease.

    In common marmosets treated with MPTP, pretreatment with pramipexole resulted in a significantly greater number of surviving tyrosine hydroxylase (TH) positive neurons in the substantia nigra pars compacta and prevented the degeneration of striatal dopamine terminals. nih.govherts.ac.uk This demonstrates a clear neuroprotective effect against the toxin in vivo. nih.govherts.ac.uk

    Studies in MPTP-treated cynomolgus monkeys have focused on both motor and non-motor symptoms. nih.gov These monkeys exhibit cognitive deficits, abnormal sleep, and anxiety-like behaviors that are partially relieved by pramipexole administration. nih.govpreprints.org For example, pramipexole was found to improve the sleep quality of the MPTP-treated monkeys. nih.gov These findings suggest that pramipexole's therapeutic effects in a primate model extend beyond motor control to encompass some of the non-motor deficits characteristic of Parkinson's disease. nih.gov

    Specific Disease and Symptom Models

    MPTP-Induced Models of Parkinsonism

    The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is widely used to create animal models of Parkinson's disease by inducing selective degeneration of dopaminergic neurons in the substantia nigra. researchgate.net Studies using these models have been crucial in evaluating the neuroprotective potential of Pramipexole dihydrochloride (B599025) monohydrate.

    Research in C57BL/6 mice has shown that pramipexole treatment can completely antagonize the neurotoxic effects of MPTP. nih.govnih.gov Specifically, it prevents the loss of tyrosine hydroxylase-immunoreactive (TH-IR) neurons in both the substantia nigra and the ventral tegmental area. nih.govnih.gov Furthermore, pramipexole partially prevents the MPTP-induced loss of striatal innervation, as measured by dopamine transporter (DAT) immunoreactivity. nih.govnih.gov One proposed mechanism for this neuroprotection is the downregulation of the dopamine transporter, which reduces the intracellular transport of MPTP's active metabolite, 1-methyl-4-phenylpyridinium (MPP+). nih.govnih.gov This effect appears to be mediated, at least in part, via the D3 receptor. nih.gov

    Additional studies have demonstrated that pramipexole's neuroprotective effects in MPTP models involve both dopamine D3 receptor-dependent and independent mechanisms. researchgate.net While the compound's efficacy was reduced in mice lacking the D3 receptor, it still retained some ability to inhibit MPTP-induced dopamine depletion, suggesting multiple pathways of action. researchgate.net In a subacute MPTP mouse model, a long-acting pramipexole transdermal patch was shown to improve dyskinesia and prevent the reduction of dopamine and its metabolites, DOPAC and HVA, in the striatum. researchgate.net This protective effect was associated with the inhibition of oxidative stress and the mitochondrial apoptosis pathway. researchgate.net However, in a severe Parkinson's disease model induced by a combination of MPTP and paraquat, pramipexole treatment did not show improvement in the number of TH-immunopositive neurons, indicating that its protective capacity may be limited in cases of severe neurotoxic insult. researchgate.net

    Parameter MeasuredAnimal ModelEffect of Pramipexole TreatmentReference
    Tyrosine Hydroxylase-Immunoreactive (TH-IR) Neuron CountC57BL/6 MiceCompletely antagonized MPTP-induced neuron loss in substantia nigra and ventral tegmental area. nih.gov, nih.gov
    Dopamine Transporter (DAT) ImmunoreactivityC57BL/6 MicePartially prevented MPTP-induced loss of striatal innervation. nih.gov, nih.gov
    Dopamine (DA) and Metabolites (DOPAC, HVA)Subacute MPTP Mouse ModelPrevented the reduction of DA, DOPAC, and HVA in the striatum. researchgate.net
    Oxidative Stress Markers (SOD, GSH-Px, CAT, MDA)Subacute MPTP Mouse ModelRestored activity of antioxidant enzymes (SOD, GSH-Px, CAT) and reduced MDA content. researchgate.net
    Apoptosis Pathway Proteins (Bax/Bcl-2, Apaf-1, cytochrome c)Subacute MPTP Mouse ModelDownregulated Bax/Bcl-2 ratio and Apaf-1, inhibited cytochrome c release. researchgate.net
    Pharmacological Models of Motor Impairment (e.g., Reserpine (B192253), Haloperidol-Induced Catalepsy)

    Pharmacological agents that disrupt monoamine systems are used to model motor impairments characteristic of Parkinson's disease. Reserpine, which depletes monoamines from vesicular stores, and haloperidol, a dopamine receptor antagonist, are commonly used for this purpose. nih.govyoutube.commeliordiscovery.com

    In a fibromyalgia-like model induced by reserpine in mice, pramipexole demonstrated significant therapeutic effects. nih.gov It inhibited the mechanical allodynia and thermal sensitivity caused by reserpine. nih.gov Furthermore, pramipexole treatment reduced depressive-like behaviors, as indicated by decreased immobility time in the forced swimming test and an increased number of grooming behaviors in the splash test. nih.gov These findings suggest that pramipexole can counteract both the sensory and affective consequences of monoamine depletion. The reserpine-treated rodent has historically been a valuable model for assessing the efficacy of dopaminergic drugs. nih.gov

    Haloperidol-induced catalepsy serves as a robust animal model for the extrapyramidal side effects associated with antipsychotic medications and for parkinsonian akinesia. meliordiscovery.comnih.gov Studies in mice have shown that pramipexole can relieve haloperidol-induced catalepsy and tremor, confirming its potential to ameliorate symptoms of antipsychotic-induced parkinsonism. nih.gov

    ModelAnimalKey FindingReference
    Reserpine-Induced Fibromyalgia-like ModelMiceInhibited mechanical allodynia and thermal sensitivity. nih.gov
    Reserpine-Induced Fibromyalgia-like ModelMiceDecreased immobility time (forced swimming test) and increased grooming (splash test). nih.gov
    Haloperidol-Induced CatalepsyMiceRelieved catalepsy and tremor. nih.gov
    Animal Models for Investigating Restless Legs Syndrome Pathophysiology

    The pathophysiology of Restless Legs Syndrome (RLS) is not fully understood, but disruptions in brain iron and dopamine neurotransmission are implicated. nih.gov To investigate this, an animal model was developed in C57BL/6 mice combining iron deprivation with bilateral 6-hydroxydopamine (6-OHDA) lesions in the A11 nuclei, which project to the spinal cord. nih.govhoustonmethodist.org This model successfully recapitulates RLS-like symptoms, including significantly increased locomotor activity. nih.govhoustonmethodist.org

    In this proposed RLS model, both acute and chronic treatment with pramipexole attenuated the heightened locomotor activities. nih.govhoustonmethodist.org Long-term administration of pramipexole led to a partial recovery of the spinal iron deficiency induced by the model. nih.govhoustonmethodist.org Biochemical analysis revealed that while chronic pramipexole treatment did not significantly alter dopamine or serotonin (B10506) metabolites in the lumbar cord, it did cause a modest increase in D1 receptor affinity, with a trend toward a mild decrease in D3 receptor density. nih.govhoustonmethodist.org These results indicate that pramipexole produces a long-term improvement of RLS-like symptoms in this animal model, potentially through effects on both spinal iron levels and dopamine receptor dynamics. nih.govhoustonmethodist.org

    ParameterEffect of Pramipexole TreatmentReference
    Locomotor Activity (Moving Time, Travel Distance)Attenuated the increase induced by the RLS model. nih.gov, houstonmethodist.org
    Spinal Cord Iron LevelsPartially attenuated the reduction seen in the RLS model. nih.gov, houstonmethodist.org
    Dopamine D1 Receptor AffinityModestly increased. nih.gov, houstonmethodist.org
    Dopamine D3 Receptor DensityShowed a trend towards a mild decrease. nih.gov, houstonmethodist.org
    Models of Excitotoxicity (e.g., Glutamate-induced Neurotoxicity)

    Excitotoxicity, particularly that induced by glutamate (B1630785), is implicated in the pathogenesis of various neurodegenerative disorders. Pramipexole has been investigated for its neuroprotective properties in this context. In primary cultured mesencephalic neurons, pramipexole blocked selective dopaminergic neuronal death induced by glutamate. nih.govelsevierpure.com This neuroprotective effect was found to be independent of dopamine receptor stimulation, as it was not blocked by a dopamine D2-type receptor antagonist and was observed with both the active S(-)- and inactive R(+)-enantiomers of pramipexole. nih.govelsevierpure.com The mechanism appears to involve the reduction of intracellular dopamine content, which can contribute to excitotoxicity, without affecting glutamate-induced calcium influx. nih.govelsevierpure.com

    Similarly, in an organotypic culture model of rat spinal motor neuron degeneration, pramipexole demonstrated a protective effect against glutamate-induced neurotoxicity. neurores.orgneurores.org Treatment with glutamate resulted in motor neuron loss and decreased activity of choline (B1196258) acetyltransferase (ChAT). neurores.orgneurores.org Co-treatment with pramipexole protected against this motor neuron death and the reduction in ChAT activity. neurores.orgneurores.org This suggests that pramipexole possesses neuroprotective actions on spinal motor neurons against glutamate-induced damage, possibly through mechanisms independent of dopamine receptors, such as antioxidation. neurores.org

    Model SystemInducing AgentProtective Effect of PramipexoleProposed MechanismReference
    Primary Cultured Mesencephalic NeuronsGlutamateBlocked selective dopaminergic neuronal death.Reduction of intracellular dopamine content; independent of D2-like receptor activation. nih.gov, elsevierpure.com
    Organotypic Rat Spinal Cord CultureGlutamateProtected against motor neuron death and decreased choline acetyltransferase (ChAT) activity.Independent of dopamine receptors; possibly related to antioxidation. neurores.org, neurores.org

    Models for Behavioral Research (e.g., Locomotor Activity, Self-Administration)

    The behavioral effects of pramipexole have been extensively studied in rodent models, particularly focusing on locomotor activity and reinforcing properties. In both rats and C57BL/6J mice, pramipexole exerts dose-dependent and biphasic effects on locomotor activity. nih.govnih.gov Generally, lower to moderate doses cause an initial period of hypoactivity (decreased movement) for approximately 30-40 minutes, which is then followed by a period of hyperactivity at some doses. nih.govnih.gov The highest doses tend to produce a sustained decrease in locomotor activity. nih.gov The early hypolocomotion may be related to the activation of D3 autoreceptors, while the later hyperlocomotion appears to be mediated by the activation of D2 receptors. nih.gov

    Studies on the reinforcing effects of pramipexole, often assessed through self-administration paradigms, provide insights into its potential for abuse. In rats trained to self-administer cocaine, pramipexole was shown to maintain responding when substituted for cocaine, indicating it has reinforcing properties of its own. nih.gov In a different rat model of cocaine self-administration, however, pramipexole was reported to have little or no effect. hres.ca When administered to rats before sessions where a conditioned stimulus previously paired with cocaine was available, pramipexole dose-dependently increased responding for the stimulus, suggesting it enhances the reinforcing effectiveness of drug-associated cues. nih.gov

    Behavioral ParadigmAnimal ModelObserved Effect of PramipexoleReference
    Locomotor ActivityRats and C57BL/6J MiceBiphasic effect: Initial hypoactivity followed by hyperactivity at certain doses. Sustained hypoactivity at the highest doses. nih.gov, nih.gov
    Self-Administration (Substitution for Cocaine)RatsMaintained responding in a dose-dependent manner, indicating reinforcing effects. nih.gov
    Conditioned Reinforcement (Cocaine-Paired Cues)RatsDose-dependently increased responding for conditioned stimuli. nih.gov

    Specialized Investigative Studies in Animal Models

    Beyond standard disease modeling, pramipexole has been examined in specialized animal studies to explore other facets of its pharmacological profile. These investigations have revealed effects on inflammation, decision-making, and chronic pain.

    In animal models of inflammation, including carrageenan- and formalin-induced paw inflammation in rats and TPA-induced ear edema in mice, pramipexole demonstrated significant anti-inflammatory activity. nih.gov Pathological evaluation confirmed that pramipexole reduced tissue injury, neutrophil infiltration, and subcutaneous edema, suggesting a clear anti-inflammatory effect that does not appear to be mediated by antioxidant activity. nih.gov

    The impact of pramipexole on decision-making has been studied in a mouse model of Parkinson's disease using a task analogous to the Iowa Gambling Task. mdpi.com In 6-hydroxydopamine (6-OHDA)-lesioned mice, pramipexole treatment was found to impair decision-making by increasing disadvantageous choices. mdpi.com This effect was mediated through the D3 receptor and was linked to hyperactivation of the external globus pallidus. mdpi.com

    In a rat model of chronic inflammatory pain induced by Complete Freund's Adjuvant (CFA), repeated pramipexole treatment was shown to attenuate mechanical hypersensitivity, suggesting analgesic properties in chronic pain states. nih.gov Furthermore, in a 6-OHDA-lesioned rat model used to study levodopa-induced dyskinesias, prior sensitization with levodopa (B1675098) was found to prime the animals for the occurrence of abnormal involuntary movements during subsequent monotherapy with pramipexole. researchgate.net

    Area of InvestigationAnimal ModelKey FindingReference
    InflammationCarrageenan/formalin-induced paw inflammation (Rats); TPA-induced ear edema (Mice)Exhibited significant anti-inflammatory activity, reducing edema and tissue injury. nih.gov
    Decision-Making6-OHDA-lesioned mouse model of Parkinson's DiseaseImpaired decision-making (increased disadvantageous choices) via D3 receptor-mediated hyperactivation of the external globus pallidus. mdpi.com
    Chronic PainComplete Freund's Adjuvant (CFA)-induced inflammatory pain (Rats)Attenuated mechanical hypersensitivity. nih.gov
    Levodopa-Induced Dyskinesia6-OHDA-lesioned ratsPrior levodopa therapy sensitized rats to developing abnormal involuntary movements during pramipexole monotherapy. researchgate.net

    Retinal Pathology Research in Albino Rats

    Albino rats are frequently used in ophthalmological research due to their susceptibility to light-induced retinal damage, a trait linked to the absence of protective melanin pigment in the iris and retinal pigment epithelium (RPE). arvojournals.orgnih.govnih.gov This heightened sensitivity makes them a valuable model for investigating both the mechanisms of retinal degeneration and the potential phototoxic or protective effects of chemical compounds. arvojournals.orgnih.gov Spontaneous retinal degeneration from chronic light exposure is a common age-related finding in these animals. nih.gov Research has established that the mechanism for this light-induced damage is mediated by rhodopsin. nih.govarvojournals.org

    An unexpected discovery of retinal degeneration in albino rats occurred during a two-year carcinogenicity study for pramipexole. fda.gov The findings were observed in rats receiving mid- and high-level doses of the compound. fda.gov The primary hypothesis for this observation is that the effect is species-specific to albino rats. fda.gov This theory suggests that pramipexole's activity as a dopamine D2 receptor agonist may simulate the effects of constant light exposure, a known cause of retinal damage in this specific rat strain. fda.gov

    Conversely, other research has pointed to a potential protective role for pramipexole in different models of retinal injury. One study investigated the compound's effect on light-induced retinal damage in mice and laser-induced choroidal neovascularization (CNV) in rats, a model for wet age-related macular degeneration (AMD). nii.ac.jp In the laser-induced CNV model, oral administration of pramipexole was found to significantly reduce the incidence of CNV in a dose-dependent manner. nii.ac.jp This protective action was hypothesized to stem from the compound's antioxidant properties rather than its dopaminergic activity, as another dopaminergic agonist, bromocriptine (B1667881), showed no protective effect. nii.ac.jp

    The table below summarizes key findings from a study on the effect of orally administered pramipexole on laser-induced CNV in rats.

    These contrasting findings highlight the complexity of pramipexole's effects on the retina in preclinical models. While high-dose, long-term exposure in carcinogenicity studies revealed a degenerative effect in albino rats, other models of acute retinal injury suggest a potential protective capacity, possibly mediated by antioxidant mechanisms. fda.govnii.ac.jp

    In Vivo Microdialysis for Neurochemical Monitoring and Pharmacodynamic Assessment

    In vivo microdialysis is a widely utilized technique for monitoring the chemistry of the living brain, allowing for the sampling of neurotransmitters, metabolites, and drugs from the extracellular fluid of specific brain regions. nih.govmdpi.com This method is invaluable for pharmacological and pharmacokinetic studies, enabling researchers to correlate neurochemical fluctuations with drug effects, behavior, and disease states. nih.govnih.gov

    This technique has been instrumental in elucidating the neurochemical and pharmacodynamic properties of pramipexole in rat models. One key application has been in assessing the compound's antioxidant capabilities. In a study investigating hydroxyl free radical production, microdialysis probes were implanted in the striatum of Wistar rats. nih.gov The dialysate was used to measure levels of 2,3-dihydroxybenzoic acid (2,3-DHBA), an indirect marker of hydroxyl radicals, after local perfusion with the neurotoxin 6-hydroxydopamine (6-OHDA). nih.gov While systemic administration of pramipexole did not significantly reduce 6-OHDA-induced radical production, local pretreatment with pramipexole via the microdialysis probe markedly attenuated the increase in 2,3-DHBA levels. nih.gov This demonstrated a direct, local scavenging effect of pramipexole on hydroxyl radicals in vivo. nih.gov Another study similarly found that pramipexole reduced oxygen radicals produced by the neurotoxin methylpyridinium ion (MPP+) when perfused into the rat striatum. nih.gov

    The table below presents data from the study on pramipexole's effect on 6-OHDA-induced hydroxyl radical formation.

    Beyond neurochemical monitoring, in vivo microdialysis is also coupled with behavioral assessments for pharmacodynamic studies. For instance, researchers used this method to compare the effects of continuous release versus immediate release pramipexole on motor impairment in animal models of Parkinson's disease. nih.govresearchgate.net By correlating the brain levels of pramipexole with performance in tests like the catalepsy bar test, the study demonstrated that continuous release of the compound offered a higher therapeutic benefit for early morning akinesia compared to intermittent injections. nih.gov This highlights the power of microdialysis in linking pharmacokinetic profiles in the brain to pharmacodynamic outcomes. nih.gov

    Future Directions and Emerging Research Avenues for Pramipexole Dihydrochloride Monohydrate

    Further Elucidation of Non-Dopaminergic Mechanisms and Their Therapeutic Implications

    While pramipexole (B1678040) is primarily recognized as a dopamine (B1211576) agonist, a growing body of evidence suggests that some of its significant therapeutic effects may be mediated through mechanisms independent of dopamine receptor activation. Research has demonstrated that pramipexole possesses potent anti-apoptotic properties. In preclinical studies using both dopaminergic and non-dopaminergic cell lines, pramipexole protected against cell death induced by toxins like 1-methyl-4-phenylpyridinium (MPP+) and rotenone (B1679576). nih.govresearchgate.net

    Crucially, this protective effect was not blocked by dopamine receptor antagonists such as sulpiride (B1682569) or clozapine, indicating a non-dopaminergic pathway. nih.govresearchgate.net The mechanism appears to involve the mitochondria, where pramipexole was shown to prevent the fall in mitochondrial membrane potential, decrease the release of cytochrome c, and reduce the activation of caspase-3, a key enzyme in the apoptotic cascade. nih.gov These findings suggest that pramipexole's neuroprotective actions are not merely a consequence of its antioxidant activity but are linked to a direct interference with the intrinsic pathway of apoptosis. nih.govresearchgate.net Further elucidation of these molecular pathways could open avenues for its use as a disease-modifying agent in neurodegenerative disorders beyond its symptomatic effects.

    Investigation of Long-Term Receptor Adaptation and Desensitization Phenomena

    The chronic administration of pramipexole induces significant neuroadaptive changes in the brain, particularly concerning dopamine and serotonin (B10506) systems. Preclinical studies have shown that long-term treatment leads to the desensitization of presynaptic D2 autoreceptors. nih.govnih.gov Initially, pramipexole activates these autoreceptors, which reduces the firing rate of dopamine neurons. nih.gov However, with sustained administration over several days, these autoreceptors become desensitized, allowing the firing rate of dopamine neurons to return to normal levels. nih.govnih.gov This adaptation results in an increased tonic activation of postsynaptic D2 receptors in forebrain structures like the prefrontal cortex, leading to a net enhancement of dopaminergic neurotransmission. nih.gov

    A similar desensitization phenomenon occurs with serotonin 5-HT1A autoreceptors. nih.govnih.gov Chronic pramipexole treatment permits an enhancement of the spontaneous firing of serotonin neurons, which increases the tonic activation of postsynaptic 5-HT1A receptors in the hippocampus. nih.govnih.gov In a proposed animal model for restless legs syndrome, long-term pramipexole treatment resulted in a modest increase in D1 receptor affinity, with a trend towards decreased D3 receptor density. houstonmethodist.org Understanding these long-term receptor adaptations is critical for explaining the sustained efficacy of the drug and its potential antidepressant effects, which may be linked to the enhancement of both dopamine and serotonin neurotransmission.

    Exploring Novel Therapeutic Applications in Preclinical Models Beyond Established Indications

    The unique pharmacological profile of pramipexole has prompted extensive preclinical research into its potential for treating a range of central nervous system disorders beyond its current indications.

    Depression: Multiple animal models have demonstrated the antidepressant-like effects of pramipexole. In a rat model of early-stage Parkinson's disease, chronic pramipexole reversed "depressive-like" behavior, an effect not seen with the traditional antidepressants imipramine (B1671792) or fluoxetine. nih.gov Studies using dopamine receptor knockout mice have been crucial in pinpointing the mechanism, showing that the antidepressant effect of pramipexole is mediated specifically by the dopamine D3 receptor, not the D2 receptor. nih.govmdsabstracts.org This D3 receptor-dependent effect has also been observed in inflammatory models of depression. researchgate.net These findings highlight the potential for developing targeted D3 receptor agonists for treatment-resistant depression. nih.gov

    Fibromyalgia: In a reserpine-induced mouse model of fibromyalgia, pramipexole treatment significantly attenuated both mechanical and thermal allodynia. nih.govnih.gov Beyond its effects on pain, it also reversed mood-related dysfunctions, decreasing immobility time in the forced swimming test and increasing grooming behavior, which are indicative of reduced depressive-like and anxiety-like states. nih.govnih.gov The therapeutic effects were associated with the restoration of dopamine levels in the frontal cortex and spinal cord and a reduction in oxidative stress markers in the spinal cord. nih.govnih.gov

    Amyotrophic Lateral Sclerosis (ALS): Research in ALS has primarily focused on dexpramipexole (B1663564), the R(+) enantiomer of pramipexole, which has lower affinity for dopamine receptors but retains neuroprotective properties. nih.gov Early preclinical data suggested that dexpramipexole could exert neuroprotection through actions on mitochondria. nih.gov However, subsequent, more extensive preclinical studies yielded disappointing results. In a SOD1G93A mouse model of ALS, dexpramipexole had no effect on neuromotor disease progression or survival. nih.gov Similarly, in neuronal cell culture models using TDP43, only a marginal improvement in a single survival indicator was observed at a specific concentration. nih.gov

    Addictive Disorders: The role of pramipexole in addiction is complex. Preclinical studies using conditioned place preference (CPP) tests in a rat model of Parkinson's disease found that the parkinsonian state may increase sensitivity to the rewarding effects of pramipexole. nih.gov The use of pramipexole has been clinically associated with the development of impulse control disorders, a phenomenon that mirrors drug addiction. nih.govnih.gov This has spurred research into its effects on impulsive choice, with animal models showing that pramipexole can increase selection of smaller, immediate rewards over larger, delayed ones. ku.edu Conversely, its D3 receptor agonism has been explored as a potential treatment to reduce cocaine use in animal models. psicoestasis.com

    Schizophrenia: Preclinical models relevant to schizophrenia, such as prepulse inhibition (PPI), have been used to assess the potential antipsychotic or side-effect profile of pramipexole. Studies show that, like other dopamine agonists, pramipexole disrupts PPI in rodents, which is often interpreted as a predictor of psychosis. researchgate.net However, its partial agonist effects on D2 and D3 receptors have also suggested a potential therapeutic role. nih.gov In a haloperidol-induced catalepsy model in animals, pramipexole showed potential for alleviating drug-induced extrapyramidal symptoms. nih.gov While a large randomized controlled trial ultimately found pramipexole was not effective as an add-on therapy for schizophrenia, the preclinical findings suggest a complex pharmacology that warrants further investigation for specific symptom domains. nih.govnih.gov

    Table 1: Summary of Preclinical Findings for Pramipexole in Novel Therapeutic Applications

    DisorderPreclinical ModelKey FindingsPrimary Mechanism ImplicatedReference
    DepressionMPTP-induced mouse model; 6-OHDA rat model; Inflammatory modelsReversed depressive-like behaviors (e.g., immobility); effect was independent of D2 receptor activation.Dopamine D3 Receptor Agonism nih.govnih.govmdsabstracts.orgresearchgate.net
    FibromyalgiaReserpine-induced mouse modelReduced mechanical/thermal allodynia; improved mood-related dysfunction; restored dopamine levels.Dopamine D3/D2 Receptor Agonism; Antioxidant effects nih.govnih.gov
    Amyotrophic Lateral Sclerosis (ALS)SOD1G93A mouse model; TDP43 neuronal culture (Dexpramipexole)No significant effect on disease progression or survival in mouse models; marginal neuronal survival effect in vitro.Mitochondrial protection (hypothesized) nih.govnih.gov
    Addictive DisordersConditioned Place Preference (CPP); Impulsive choice modelsInduced CPP in parkinsonian rats; increased impulsive choices.Dopamine D3 Receptor Agonism (reward/impulsivity) nih.govku.edu
    SchizophreniaPrepulse Inhibition (PPI); Haloperidol-induced catalepsyDisrupted PPI; relieved catalepsy (a model for extrapyramidal symptoms).Dopamine D2/D3 Receptor Agonism researchgate.netnih.gov

    Research into Advanced Drug Delivery Systems for Targeted Preclinical Effects

    To overcome the limitations of oral administration, such as pill fatigue and gastrointestinal issues in patients with neurodegenerative diseases, research is underway to develop advanced drug delivery systems for pramipexole. ulster.ac.ukbohrium.com A promising avenue is the use of transdermal microneedle (MN) patches. ulster.ac.ukacs.org Preclinical research has focused on developing polymeric MN systems, including dissolving microneedles (DMNs) and hydrogel-forming microneedles (HFMNs), designed to enhance skin permeability. ulster.ac.ukbohrium.com

    In vivo studies using a Sprague-Dawley rat model demonstrated the success of these systems. ulster.ac.uk Both DMNs and HFMNs were able to deliver pramipexole transdermally and achieve sustained plasma levels for up to five days. ulster.ac.uk This contrasts sharply with oral administration, where the drug was only detectable in plasma for 48 hours. ulster.ac.uk These novel delivery systems offer the potential for more continuous and stable drug delivery, which is hypothesized to reduce motor complications associated with the pulsatile stimulation of dopamine receptors. nih.gov

    Comparative Pharmacological and Neuroprotective Studies with Other Dopamine Agonists and Emerging Agents

    Situating the properties of pramipexole within the broader landscape of dopaminergic therapies is essential for refining future treatment strategies. Comparative studies and meta-analyses have begun to delineate the relative efficacy and characteristics of pramipexole against other non-ergot dopamine agonists like ropinirole (B1195838), rotigotine (B252), and apomorphine. nih.govfrontiersin.orgfrontiersin.org

    Network meta-analyses of clinical trials in early Parkinson's disease suggest that while most non-ergot dopamine agonists have comparable efficacy, there may be subtle differences in their profiles. frontiersin.org In advanced Parkinson's disease, the addition of pramipexole, ropinirole, or rotigotine to levodopa (B1675098) therapy was found to be effective in increasing "ON" time and improving motor scores, with no significant difference in efficacy observed between the three. frontiersin.orgnih.gov

    Regarding neuroprotective properties, preclinical studies have suggested that most dopamine agonists may offer benefits through mechanisms like scavenging free radicals and enhancing neurotrophic activity. nih.gov Pramipexole's distinct ability to normalize mitochondrial membrane potential suggests a potentially broader neuroprotective role. nih.gov Direct comparisons of adverse event profiles have also been conducted, with some analyses suggesting ropinirole may be associated with a higher risk of hypotension and somnolence, while pramipexole may have a higher risk of hallucinations when compared to placebo. researchgate.net Future research should include head-to-head preclinical and clinical trials comparing pramipexole not only with other dopamine agonists but also with emerging agents that have different mechanisms of action to better understand its unique therapeutic niche.

    Q & A

    Q. What validated analytical methods are recommended for quantifying pramipexole dihydrochloride monohydrate in pharmaceutical formulations?

    • Methodological Answer : High-performance liquid chromatography (HPLC) and spectrophotometry are widely used. For HPLC, a validated protocol involves a C18 column, mobile phase (pH 4.4 ammonium bicarbonate buffer and acetonitrile), and UV detection at 262 nm. Linearity ranges from 10.0–30.0 µg/mL with R² >0.999 . Spectrophotometric methods using mixed hydrotropic agents (e.g., urea and sodium citrate) enable quantification at 262 nm with linearity in 5.0–35.0 µg/mL . Both methods require specificity testing against excipients (e.g., mannitol, magnesium stearate) .

    Q. How is enantiomeric purity assessed for pramipexole dihydrochloride monohydrate?

    • Methodological Answer : Polysaccharide-based chiral stationary phases (CSPs) with organic-aqueous mobile phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate (S)-pramipexole from its (R)-enantiomer. Validation parameters include resolution (>2.0), precision (RSD <1.5%), and LOD/LOQ (0.91 µg/mL and 2.94 µg/mL, respectively) . Capillary electrophoresis with carboxymethyl-β-cyclodextrin achieves enantioseparation in <6.5 minutes .

    Q. What are the solubility and stability properties of pramipexole dihydrochloride monohydrate under experimental conditions?

    • Methodological Answer : Solubility: >20% in water, ~8% in methanol, negligible in dichloromethane . Stability studies show standard solutions remain stable for 48 hours at room temperature . For long-term storage, desiccated conditions at −20°C are recommended .

    Advanced Research Questions

    Q. How can conflicting data on pramipexole’s solubility in aqueous vs. organic solvents be resolved during formulation optimization?

    • Methodological Answer : Use phase-solubility diagrams and Hansen solubility parameters to model solvent interactions. For example, pramipexole’s high water solubility (>20%) and low ethanol solubility (0.5%) suggest preferential hydration. Validate with differential scanning calorimetry (DSC) to detect hydrate formation .

    Q. What experimental strategies mitigate enantiomeric impurity formation during synthesis?

    • Methodological Answer : Optimize reaction conditions (e.g., temperature, catalyst) to minimize racemization. For example, enzymatic resolution of intermediates (e.g., alcohol rac-4) using lipases ensures >99% enantiomeric excess . Monitor impurities via HPLC with chiral CSPs and enforce a 1.0% threshold for (R)-enantiomer .

    Q. How are unknown impurities in pramipexole formulations identified and characterized?

    • Methodological Answer : LC-MS/MS and elemental composition analysis (e.g., MassLynx software) identify impurities. For example, Maillard reaction products between pramipexole and reducing sugars (e.g., mannitol impurities) form under heat/humidity. Synthesize reference standards (e.g., Toronto Research Chemicals) for structural validation .

    Key Research Findings

    • Synthetic Chemistry : (S)-pramipexole’s dopaminergic activity is twice that of the (R)-enantiomer, necessitating stringent enantiomeric control .
    • Stability : Degradation via Maillard reaction highlights the need for excipient screening and controlled storage .
    • Analytical Advances : Capillary electrophoresis reduces enantiopurity analysis time by 50% compared to HPLC .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.